H-Leu-Phe-NH2 HCl
Description
BenchChem offers high-quality H-Leu-Phe-NH2 HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-Leu-Phe-NH2 HCl including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-2-amino-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-4-methylpentanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2.ClH/c1-10(2)8-12(16)15(20)18-13(14(17)19)9-11-6-4-3-5-7-11;/h3-7,10,12-13H,8-9,16H2,1-2H3,(H2,17,19)(H,18,20);1H/t12-,13-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQKTWSKQUPVUIU-QNTKWALQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to H-Leu-Phe-NH2 HCl: Structure, Properties, and Applications
This guide provides a comprehensive technical overview of L-Leucyl-L-phenylalaninamide hydrochloride (H-Leu-Phe-NH2 HCl), a dipeptide amide of significant interest in biochemical research and pharmaceutical development. We will delve into its core chemical attributes, synthesis methodologies, biological functions, and practical applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Significance of a Simple Dipeptide
H-Leu-Phe-NH2 HCl is a synthetic dipeptide composed of the amino acids Leucine (Leu) and Phenylalanine (Phe), with a C-terminal amide group and supplied as a hydrochloride salt.[1][2] While structurally straightforward, this compound serves as a valuable tool in various scientific domains. Its hydrochloride salt form enhances its stability and solubility in aqueous solutions, a critical feature for experimental reproducibility and formulation.[3]
The significance of H-Leu-Phe-NH2 HCl stems from two primary areas:
-
A Foundational Building Block: It is frequently utilized as a structural motif or an intermediate in the synthesis of more complex peptides and peptidomimetics aimed at therapeutic targets in oncology, neurology, and metabolic disorders.[4]
-
A Biological Modulator: As a chemoattractant peptide, it engages with specific cellular receptors to elicit physiological responses, making it an important pharmacological tool for studying immune cell function and inflammation.[5]
This guide will explore these facets, providing the causal relationships behind its utility and the self-validating protocols that ensure its effective application in a laboratory setting.
Chemical Identity and Physicochemical Properties
A thorough understanding of a compound's structure and properties is fundamental to its application. H-Leu-Phe-NH2 HCl is a well-defined chemical entity with predictable characteristics.
Chemical Structure
The molecule consists of an L-leucine residue linked to an L-phenylalanine residue via a standard peptide bond. The C-terminus of the phenylalanine is amidated (–CONH2). The N-terminal amino group of leucine is protonated, forming a salt with a chloride ion (HCl). This salt form is crucial for improving the compound's handling and solubility.[3]
Caption: 2D structure of H-Leu-Phe-NH2 HCl.
Physicochemical Data
The physical and chemical properties of H-Leu-Phe-NH2 HCl are summarized below. These data are critical for experimental design, including solvent selection, storage, and analytical method development.
| Property | Value | Reference(s) |
| IUPAC Name | (2S)-2-amino-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-4-methylpentanamide hydrochloride | [1][2] |
| Synonyms | L-Leucyl-L-phenylalaninamide HCl, H-Leu-Phe-NH2 hydrochloride | [2] |
| CAS Number | 74214-38-3 | [2] |
| Molecular Formula | C15H24ClN3O2 | [2] |
| Molecular Weight | 313.82 g/mol | [2][4] |
| Appearance | White to off-white solid/powder | [2][6] |
| Solubility | Soluble in water. Dipeptides are often more water-soluble than their parent amino acids. | [4][7] |
| Storage Temperature | -15°C to 8°C | [2][4] |
| Purity (Typical) | ≥ 95% (TLC) | [4] |
Synthesis and Purification: From Amino Acids to Purified Dipeptide
The synthesis of short peptides like H-Leu-Phe-NH2 HCl is a well-established process, with Solid-Phase Peptide Synthesis (SPPS) being the method of choice for its efficiency and potential for automation.[8]
The Rationale for Solid-Phase Peptide Synthesis (SPPS)
SPPS is preferred over traditional solution-phase synthesis for its key advantages:
-
Immobilization: The growing peptide chain is anchored to an insoluble polymer resin, simplifying the purification process at each step. Unreacted reagents and byproducts are simply washed away.
-
Use of Excess Reagents: Large excesses of reagents can be used to drive reactions to completion, maximizing yield at each coupling step.
-
Automation: The repetitive nature of the cycle (deprotection, activation, coupling, washing) is amenable to automated synthesizers.
Experimental Protocol: SPPS of H-Leu-Phe-NH2
This protocol outlines a standard manual SPPS procedure for synthesizing the target dipeptide on a Rink Amide resin, which is designed to yield a C-terminal amide upon cleavage.
Step 1: Resin Preparation and First Amino Acid Coupling
-
Swell the Rink Amide resin in Dimethylformamide (DMF) for 1 hour.
-
Remove the N-terminal Fmoc (9-fluorenylmethyloxycarbonyl) protecting group from the resin using a 20% solution of piperidine in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF (3x), Isopropanol (3x), and DMF (3x) to remove all traces of piperidine.
-
In a separate vessel, activate Fmoc-Phe-OH (3 equivalents) with a coupling agent like HBTU/HOBt (3 equivalents) and a base like DIEA (6 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin and allow it to couple for 2 hours.
-
Wash the resin to remove excess reagents.
Step 2: Second Amino Acid Coupling
-
Repeat the Fmoc deprotection step (as in Step 1.2) to expose the N-terminal amine of the resin-bound Phenylalanine.
-
Wash the resin as before (Step 1.3).
-
Activate Fmoc-Leu-OH (3 equivalents) and couple it to the resin-bound peptide as described in Step 1.4 and 1.5.
-
Perform a final Fmoc deprotection to expose the N-terminus of the Leucine residue.
Step 3: Cleavage and Purification
-
Wash the final peptide-resin with DMF, then Dichloromethane (DCM), and dry it under vacuum.
-
Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing a strong acid like Trifluoroacetic Acid (TFA). A common mixture is 95% TFA, 2.5% water, and 2.5% Triisopropylsilane (TIS).[8]
-
Incubate for 2-3 hours at room temperature.
-
Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.[8]
-
Centrifuge to pellet the peptide, wash with cold ether, and dry the crude product.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final product as a fluffy white powder.
-
Convert to the hydrochloride salt by dissolving in a minimal amount of water and adding a stoichiometric amount of HCl, followed by re-lyophilization.
Caption: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS).
Biological Activity and Mechanism of Action
H-Leu-Phe-NH2 HCl is recognized as a chemoattractant peptide, a class of molecules that induce the directional migration of cells, particularly leukocytes.[5][9] This activity is mediated through its interaction with a specific family of cell surface receptors.
Interaction with Formyl Peptide Receptors (FPRs)
The primary targets for many chemoattractant peptides are the Formyl Peptide Receptors (FPRs), a group of G protein-coupled receptors (GPCRs) crucial for innate immunity and inflammatory responses.[10][11] These receptors are highly expressed on phagocytic leukocytes like neutrophils and monocytes.[12] While originally named for their ability to recognize N-formylated peptides from bacteria, the repertoire of FPR ligands is now known to be diverse, including non-formylated peptides of both microbial and host origin.[5][11]
H-Leu-Phe-NH2 has been identified as a ligand for the Formyl Peptide Receptor-like 1 (FPRL1), now more commonly known as FPR2.[5] Binding of the peptide to the receptor initiates a cascade of intracellular signaling events.
Downstream Signaling Pathways
As a GPCR, FPR activation by H-Leu-Phe-NH2 triggers the dissociation of the heterotrimeric G protein (typically of the Gi family) into its Gα and Gβγ subunits. This leads to:
-
Calcium Mobilization: Activation of Phospholipase C (PLC), which hydrolyzes PIP2 into IP3 and DAG. IP3 binds to its receptors on the endoplasmic reticulum, causing a rapid release of intracellular calcium (Ca2+).[5] This calcium influx is a key signal for many downstream cellular functions.
-
MAPK Pathway Activation: The signaling cascade can also lead to the activation of the mitogen-activated protein kinase (MAPK) pathway, including the phosphorylation and activation of Extracellular signal-Regulated Kinases (ERK).[5]
-
PI3K Activation: Phosphatidylinositol-3-kinase (PI3K) can also be activated, playing a role in cell migration and survival.[5]
These signaling events culminate in a range of cellular responses in leukocytes, including chemotaxis (directional movement towards the peptide gradient), superoxide generation (part of the oxidative burst to kill pathogens), and the release of granular contents.[5][11]
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An In-Depth Technical Guide to L-Leucyl-L-Phenylalanine Amide Hydrochloride (CAS 74214-38-3)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of L-Leucyl-L-Phenylalanine amide hydrochloride, a dipeptide amide of significant interest in biochemical and pharmaceutical research. Synthesizing foundational chemical principles with practical, field-proven insights, this document is structured to deliver actionable knowledge for professionals engaged in drug discovery, peptide chemistry, and molecular biology.
Section 1: Core Molecular Profile and Physicochemical Properties
L-Leucyl-L-Phenylalanine amide hydrochloride is the hydrochloride salt of the dipeptide amide formed from L-leucine and L-phenylalanine. The presence of the C-terminal amide and the hydrochloride salt form imparts specific characteristics that are crucial for its handling, stability, and application in experimental settings.
Chemical Identity
| Identifier | Value | Source |
| Chemical Name | L-Leucyl-L-phenylalanine amide hydrochloride | N/A |
| Synonyms | H-Leu-Phe-NH2 HCl | N/A |
| CAS Number | 74214-38-3 | N/A |
| Molecular Formula | C₁₅H₂₄ClN₃O₂ | N/A |
| Molecular Weight | 313.82 g/mol | N/A |
Physicochemical Characteristics
The physicochemical properties of this dipeptide amide are largely dictated by its constituent amino acids: the aliphatic and hydrophobic leucine, and the aromatic and hydrophobic phenylalanine. The hydrochloride salt form generally enhances aqueous solubility compared to the free base.
| Property | Value/Information | Rationale & Experimental Insight |
| Appearance | White to off-white solid/powder. | Typical for purified peptides and their salts. |
| Solubility | Expected to have enhanced solubility in water and polar protic solvents (e.g., methanol, ethanol) compared to the free base. Solubility in aqueous buffers can be pH-dependent. For hydrophobic peptides, initial dissolution in a small amount of a polar organic solvent like DMSO may be necessary before dilution with aqueous buffers.[1] | The protonated amine group in the hydrochloride salt form increases polarity and facilitates interaction with water molecules. Dipeptides are generally more soluble at acidic pH where carboxyl groups are protonated. |
| Stability | Store in a cool, dry, well-ventilated place in a tightly sealed container to prevent moisture absorption and degradation.[2][3] | Amide bonds are generally stable, but the compound can be susceptible to hydrolysis under strongly acidic or basic conditions. The hydrochloride salt is typically more stable against oxidative degradation than the free amine. |
| Handling | Avoid dust formation. Use personal protective equipment, including gloves and safety glasses. Handle in a well-ventilated area to avoid inhalation.[2][3] | As with most fine chemicals, minimizing exposure is a standard precautionary measure. |
Section 2: Synthesis and Purification Workflow
The synthesis of L-Leucyl-L-Phenylalanine amide hydrochloride is typically achieved through standard peptide coupling methodologies, which can be broadly categorized into solution-phase and solid-phase synthesis. The choice between these methods depends on the desired scale, purity requirements, and available resources.
Retrosynthetic Analysis
A logical retrosynthetic approach involves the formation of the amide bond between a protected L-leucine residue and L-phenylalanine amide. The phenylalanine amide itself can be synthesized from protected L-phenylalanine.
Solution-Phase Synthesis Protocol
This method is well-suited for producing gram-scale quantities of the dipeptide. A common and effective approach involves the use of carbodiimide coupling agents.
Step 1: Preparation of L-Phenylalanine Amide Hydrochloride
-
Suspend L-Phenylalanine in methanol.
-
Cool the suspension to -10°C.
-
Slowly add thionyl chloride dropwise.
-
Allow the reaction to stir at room temperature for 24 hours.
-
Evaporate the solvent under vacuum to yield L-Phenylalanine methyl ester hydrochloride.
-
The ester can then be converted to the amide through ammonolysis.
Step 2: Dipeptide Coupling using EDC/HOBt
-
Dissolve N-terminally protected L-leucine (e.g., Boc-Leu-OH) and 1-Hydroxybenzotriazole (HOBt) in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to the solution to pre-activate the carboxylic acid.
-
Add L-Phenylalanine amide (as the free base, neutralized from its hydrochloride salt) to the reaction mixture.
-
Allow the reaction to proceed at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous workup to remove the urea byproduct and excess reagents. This typically involves sequential washes with dilute acid (e.g., 1N HCl), dilute base (e.g., 1N NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 3: Deprotection and Salt Formation
-
Dissolve the crude protected dipeptide in a suitable solvent (e.g., dioxane or ethyl acetate).
-
Add a solution of HCl in the same solvent to cleave the Boc protecting group and form the hydrochloride salt.
-
The product will often precipitate out of the solution and can be collected by filtration.
Step 4: Purification
-
The crude product is typically purified by recrystallization from a suitable solvent system (e.g., methanol/ether) or by flash column chromatography on silica gel.
Solid-Phase Peptide Synthesis (SPPS)
SPPS is ideal for smaller scale synthesis and for building longer peptides. It simplifies purification by allowing for the removal of excess reagents and byproducts by simple filtration and washing of the resin-bound peptide.[4][5]
Protocol Outline:
-
Resin Swelling: Swell a Rink Amide resin in DMF.
-
First Amino Acid Coupling:
-
Remove the Fmoc protecting group from the resin using a solution of piperidine in DMF.
-
Wash the resin extensively.
-
Couple Fmoc-L-Phenylalanine-OH using a coupling agent like Diisopropylcarbodiimide (DIC) and an additive like HOBt.
-
-
Second Amino Acid Coupling:
-
Repeat the Fmoc deprotection and washing steps.
-
Couple Fmoc-L-Leucine-OH.
-
-
Final Deprotection: Remove the N-terminal Fmoc group.
-
Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers, to cleave the peptide from the resin and remove any side-chain protecting groups.
-
Isolation and Purification: Precipitate the crude peptide in cold diethyl ether, then purify using preparative reverse-phase HPLC. Convert to the hydrochloride salt if necessary and lyophilize.
Section 3: Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structural integrity of the synthesized L-Leucyl-L-Phenylalanine amide hydrochloride. A combination of chromatographic and spectroscopic techniques is employed.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the standard method for assessing the purity of peptides.[6][7]
Typical RP-HPLC Method:
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm (peptide bond) and 254 nm (phenylalanine aromatic ring).
-
Expected Outcome: A single major peak indicating high purity. The retention time will depend on the precise gradient and column chemistry but will reflect the hydrophobic character of the dipeptide.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique for peptides.
-
Expected m/z: The protonated molecular ion [M+H]⁺ is expected at approximately 278.19 m/z for the free amide base (C₁₅H₂₃N₃O₂).[8]
-
Fragmentation Analysis (MS/MS): Tandem mass spectrometry can be used to confirm the amino acid sequence. Key expected fragments would include b-ions (fragments containing the N-terminus) and y-ions (fragments containing the C-terminus). The most common fragmentation site is the peptide bond.[9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information, confirming the connectivity of atoms and the stereochemistry.[11]
-
¹H NMR: The spectrum will show characteristic signals for the leucine and phenylalanine residues. Key regions include the aromatic protons of the phenylalanine ring (around 7.2-7.4 ppm), the alpha-protons of both amino acids, and the aliphatic protons of the leucine side chain. The amide protons will appear as distinct signals. Due to restricted rotation around the amide bond, some peak broadening or duplication may be observed.[9]
-
¹³C NMR: The spectrum will show distinct signals for each of the 15 carbon atoms in the molecule. The carbonyl carbons of the amide and peptide bonds will appear downfield (around 170-175 ppm). The aromatic carbons of the phenylalanine ring will be in the 120-140 ppm region, and the aliphatic carbons will be upfield.[12][13]
Section 4: Applications and Biological Relevance
L-Leucyl-L-Phenylalanine amide and its derivatives are valuable tools in drug discovery and biochemical research, primarily due to their role as building blocks for more complex molecules and their interaction with specific biological targets.
Intermediate in γ-Secretase Inhibitor Synthesis
One of the most significant applications of this dipeptide amide is as a key intermediate in the synthesis of certain γ-secretase inhibitors.[14]
-
Mechanism of Action: γ-Secretase is an enzyme complex involved in the cleavage of the amyloid precursor protein (APP), a process that generates amyloid-beta (Aβ) peptides.[7] The accumulation of Aβ peptides is a pathological hallmark of Alzheimer's disease. γ-Secretase inhibitors are designed to block this cleavage, thereby reducing Aβ production.[1] Many potent inhibitors are dipeptide analogues that mimic the transition state of the cleavage reaction.[1]
-
Role in Synthesis: L-Leucyl-L-Phenylalanine amide can serve as a scaffold onto which other chemical moieties are added to create a final, potent inhibitor molecule.[14] Its specific stereochemistry and dipeptide structure are often crucial for effective binding to the active site of the enzyme.
Ligand for SP1-7 Receptor
L-Leucyl-L-Phenylalanine amide has been identified as a ligand for SP1-7, a substance P receptor, with a reported Ki value of 10.2 nM.[15] This indicates a high binding affinity. However, it shows no significant binding to human neurokinin-1 (NK-1) or NK-3 receptors, suggesting a degree of selectivity.[15] The implications of this interaction are still under investigation but suggest a potential role in modulating neurokinin signaling pathways, which are involved in pain, inflammation, and mood regulation.
General Peptide and Peptidomimetic Research
As a simple dipeptide amide, this compound is a valuable building block in medicinal chemistry for the construction of larger peptides, peptidomimetics, and other complex organic molecules.[2] Its defined stereochemistry and reactive N-terminus (after deprotection) allow for its incorporation into a wide array of synthetic targets.
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Cole-Parmer. (2009). Material Safety Data Sheet - BOC-L-Phenylalanine, 99+%. Retrieved from [Link]
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Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. Retrieved from [Link]
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LibreTexts. (2022). 6.2: Fragmentation. Retrieved from [Link]
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ChemConnections. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]
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Waters Corporation. (2018). Fundamentals of MS (7 of 7) - Fragmentation. Retrieved from [Link]
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The Biological Landscape of Leu-Phe-NH2: A Technical Guide for Researchers
Introduction: Unveiling the Significance of a Simple Dipeptide
In the vast and intricate world of peptide science, even the smallest molecules can harbor significant biological potential. The dipeptide L-Leucyl-L-phenylalaninamide (Leu-Phe-NH2) is a case in point. While seemingly simple in its composition of two common amino acids, leucine and phenylalanine, with a C-terminal amide, its biological relevance is intrinsically linked to the complex signaling networks of the central nervous system. This technical guide provides an in-depth exploration of the biological activities of Leu-Phe-NH2, offering a valuable resource for researchers, scientists, and professionals in drug development. We will delve into its synthesis, physicochemical properties, and known biological functions, with a particular focus on its role as a modulator of the neuropeptide FF system. This guide is designed to be a practical tool, providing not only theoretical knowledge but also detailed experimental protocols to empower further investigation into this intriguing dipeptide.
Physicochemical Properties and Synthesis
A thorough understanding of a molecule's physical and chemical characteristics is fundamental to any biological investigation. The properties of Leu-Phe-NH2, such as its solubility and stability, will dictate its handling, formulation, and bioavailability in experimental settings.[1][2][3]
Physicochemical Data Summary
| Property | Value/Description | Reference |
| Molecular Formula | C15H23N3O2 | N/A |
| Molecular Weight | 277.36 g/mol | N/A |
| Amino Acid Sequence | Leu-Phe-NH2 | N/A |
| Solubility | Solubility is dependent on the pH and the presence of co-solvents.[1] Generally, peptides with hydrophobic residues like leucine and phenylalanine have lower aqueous solubility.[1] | [1] |
| Stability | Peptide stability is influenced by temperature, pH, and enzymatic degradation.[4] The amide cap at the C-terminus provides some protection against carboxypeptidases. | [4] |
| Purity | For biological assays, purity should be >95% as determined by HPLC. | N/A |
Synthesis of Leu-Phe-NH2: A Step-by-Step Protocol
The most common and efficient method for synthesizing Leu-Phe-NH2 is Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy.[5][6] This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.
Experimental Protocol: Solid-Phase Synthesis of Leu-Phe-NH2
Materials:
-
Rink Amide MBHA resin
-
Fmoc-Phe-OH
-
Fmoc-Leu-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Piperidine solution (20% in DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Diethyl ether
-
HPLC grade water and acetonitrile
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
First Amino Acid Coupling (Fmoc-Phe-OH):
-
Dissolve Fmoc-Phe-OH (3 equivalents), DIC (3 equivalents), and OxymaPure (3 equivalents) in DMF.
-
Add the activation mixture to the resin and shake for 2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. A negative test (yellow beads) indicates complete coupling.
-
Wash the resin with DMF and DCM.
-
-
Second Amino Acid Coupling (Fmoc-Leu-OH):
-
Repeat the Fmoc deprotection step as in step 2.
-
Couple Fmoc-Leu-OH using the same procedure as in step 3.
-
-
Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminal leucine as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Treat the resin with the TFA cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Filter the resin and collect the TFA solution containing the peptide.
-
-
Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether to the TFA solution.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide by reverse-phase HPLC using a water/acetonitrile gradient containing 0.1% TFA.
-
-
Lyophilization and Characterization: Lyophilize the pure HPLC fractions to obtain the final Leu-Phe-NH2 product as a white powder. Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.
Biological Activity: A Focus on the Neuropeptide FF System
The primary biological significance of Leu-Phe-NH2 lies in its relationship with the neuropeptide FF (NPFF) system.[7][8] NPFF, with the sequence Phe-Leu-Phe-Gln-Pro-Gln-Arg-Phe-NH2, is an octapeptide that modulates a variety of physiological processes, including pain, opioid analgesia, and cardiovascular function.[4][7][8] Leu-Phe-NH2 represents the N-terminal dipeptide amide fragment of a related peptide within this family.
The NPFF system comprises two G protein-coupled receptors: NPFF1R and NPFF2R.[7][8] These receptors are the primary targets for NPFF and related peptides.
Interaction with Neuropeptide FF Receptors
While the full-length NPFF peptide binds to both NPFF1R and NPFF2R with high affinity (in the nanomolar range), the binding affinity and functional activity of the dipeptide fragment Leu-Phe-NH2 are not as well-characterized and are presumed to be significantly lower.[9] Truncated versions of NPFF generally show a drastic loss of affinity, suggesting that the full peptide sequence is crucial for high-affinity binding.[9]
Diagram: Simplified Neuropeptide FF Signaling Pathway
Caption: Simplified signaling cascade of Neuropeptide FF receptors.
Potential Biological Functions
Based on its relationship with the NPFF system, Leu-Phe-NH2 may be involved in:
-
Pain Modulation: The NPFF system is a known modulator of pain perception and opioid-induced analgesia.[8] NPFF itself can exhibit both pro- and anti-nociceptive effects depending on the context.
-
Anti-Opioid Activity: NPFF has been termed a "morphine-modulating peptide" and can attenuate the analgesic effects of opioids.[10][11]
-
Cardiovascular Regulation: The NPFF system is implicated in the central regulation of blood pressure and heart rate.[4]
Experimental Evaluation of Biological Activity
To rigorously assess the biological activity of Leu-Phe-NH2, a series of in vitro and in vivo assays are necessary. The following protocols are based on established methods for characterizing neuropeptides and their analogs.
In Vitro Assays
1. Receptor Binding Assay
This assay determines the affinity of Leu-Phe-NH2 for the NPFF1 and NPFF2 receptors. A competitive radioligand binding assay is a standard method.[12][13]
Experimental Protocol: Radioligand Binding Assay for NPFF Receptors
Materials:
-
Cell membranes from HEK293 cells stably expressing human NPFF1R or NPFF2R
-
Radioligand: [¹²⁵I]-Y8Fa or another suitable labeled NPFF analog
-
Unlabeled NPFF (for determining non-specific binding)
-
Leu-Phe-NH2 (test compound)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
96-well plates
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from NPFFR-expressing cells by homogenization and centrifugation. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of the radioligand, and varying concentrations of unlabeled Leu-Phe-NH2. Include control wells for total binding (radioligand only) and non-specific binding (radioligand + excess unlabeled NPFF).
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of Leu-Phe-NH2. Determine the IC₅₀ value (the concentration of Leu-Phe-NH2 that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
2. Functional Assay: cAMP Measurement
Since NPFF receptors are coupled to Gi/o proteins, their activation leads to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
Diagram: Workflow for cAMP Functional Assay
Caption: Workflow for measuring cAMP levels in response to receptor activation.
3. Anti-inflammatory Activity: Nitric Oxide Production Assay
This assay assesses the potential of Leu-Phe-NH2 to modulate the inflammatory response in macrophages. Lipopolysaccharide (LPS) is used to induce an inflammatory response, leading to the production of nitric oxide (NO).[14][15][16]
Experimental Protocol: LPS-Induced Nitric Oxide Production in RAW 264.7 Cells
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Leu-Phe-NH2
-
Griess Reagent (for NO measurement)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of Leu-Phe-NH2 for 1-2 hours.
-
Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce NO production and incubate for a further 24 hours.
-
Nitrite Measurement:
-
Collect the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess Reagent.
-
Incubate at room temperature for 10-15 minutes.
-
-
Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Determine the effect of Leu-Phe-NH2 on LPS-induced NO production.
In Vivo Assays
1. Analgesic Activity: Hot Plate Test
The hot plate test is a common method for assessing the central analgesic activity of a compound.[17]
Experimental Protocol: Hot Plate Test in Mice
Materials:
-
Male ICR mice (20-25 g)
-
Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C)
-
Leu-Phe-NH2 dissolved in a suitable vehicle (e.g., saline)
-
Positive control (e.g., morphine)
-
Vehicle control
Procedure:
-
Acclimatization: Acclimatize the mice to the experimental room for at least one hour before the test.
-
Baseline Measurement: Determine the baseline latency by placing each mouse on the hot plate and recording the time until it shows a nociceptive response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.
-
Administration: Administer Leu-Phe-NH2, morphine, or vehicle via a chosen route (e.g., intraperitoneal or intracerebroventricular injection).
-
Post-treatment Measurements: Measure the response latency at various time points after administration (e.g., 30, 60, 90, and 120 minutes).
-
Data Analysis: Calculate the percentage of maximal possible effect (%MPE) for each animal at each time point. Compare the effects of Leu-Phe-NH2 with the control groups.
Toxicology and Safety Considerations
The toxicological profile of short-chain peptides is generally considered to be favorable. However, it is crucial to assess the potential toxicity of any new compound.[18]
-
In Vitro Cytotoxicity: The cytotoxicity of Leu-Phe-NH2 can be evaluated in various cell lines (e.g., HEK293, HepG2) using assays such as the MTT or LDH assay.[19]
-
In Vivo Acute Toxicity: An acute toxicity study in rodents can be performed to determine the LD₅₀ and to observe any adverse effects at high doses.
Conclusion and Future Directions
The dipeptide Leu-Phe-NH2, as a fragment of the neuropeptide FF family, presents an interesting target for further research. While its independent biological activity is not yet fully elucidated, its structural relationship to a key neuromodulatory system suggests potential roles in pain, opioid signaling, and other CNS functions. The experimental protocols detailed in this guide provide a solid framework for investigating the binding affinity, functional activity, and in vivo effects of this dipeptide. Future research should focus on a comprehensive characterization of its interaction with NPFF receptors, its metabolic stability, and its potential as a lead compound for the development of novel therapeutics targeting the NPFF system.
References
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Bonini, J. A., et al. (2000). Identification and Characterization of Two G Protein-coupled Receptors for Neuropeptide FF. Journal of Biological Chemistry, 275(50), 39324–39331. [Link]
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Elhabazi, K., et al. (2020). Neuropeptide FF and Its Receptors: Therapeutic Applications and Ligand Development. Journal of Medicinal Chemistry, 63(23), 14316–14338. [Link]
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Gaubert, G., et al. (2009). Discovery of Selective Nonpeptidergic Neuropeptide FF2 Receptor Agonists. Journal of Medicinal Chemistry, 52(21), 6511–6514. [Link]
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Gong, J., et al. (2021). Sensing, Uptake and Catabolism of L-Phenylalanine During 2-Phenylethanol Biosynthesis via the Ehrlich Pathway in Saccharomyces cerevisiae. Frontiers in Bioengineering and Biotechnology, 9, 644943. [Link]
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Moulédous, L., et al. (2006). Functional differences between NPFF1 and NPFF2 receptor coupling: high intrinsic activities of RFamide-related peptides on stimulation of [35S]GTPgammaS binding. Neuropharmacology, 52(1), 175-184. [Link]
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Simonin, F., et al. (2006). Panels (A) and (B) binding affinity profiles of RFRP-3 (A) and NPFF (B)... ResearchGate. [Link]
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Gaubert, G., et al. (2009). Discovery of Selective Nonpeptidergic Neuropeptide FF2 Receptor Agonists. PubMed. [Link]
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Elhabazi, K., et al. (2020). Neuropeptide FF and its receptors: therapeutic applications and ligand development. PubMed Central. [Link]
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Kim, H., et al. (2024). Structural insights into the selective recognition of RF-amide peptides by neuropeptide FF receptor 2. PubMed Central. [Link]
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Li, G., et al. (2018). Peptide Derived Ligands for the Discovery of Safer Opioid Analgesics. PubMed Central. [Link]
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Ahmad, R. (2020). Very small peptide detection in solution? ResearchGate. [Link]
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Le, T. N., et al. (2014). Selectively Promiscuous Opioid Ligands: Discovery of High Affinity/Low Efficacy Opioid Ligands with Substantial Nociceptin Opioid Peptide Receptor Affinity. Journal of Medicinal Chemistry, 57(9), 3566–3581. [Link]
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North, M., et al. (2018). Synthesis of H-Leu-Ala-Phe-OH in solvent mixtures and neat solvents... ResearchGate. [Link]
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Calvet, S., et al. (1993). Enzymatic synthesis of X-Phe-Leu-NH2 in low water content systems: influence of the N-alpha protecting group and the reaction medium composition. Biochimica et Biophysica Acta, 1164(2), 189-196. [Link]
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Mandal, S. (2022). RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells? ResearchGate. [Link]
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Su, J.-H., et al. (2012). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Marine Drugs, 10(7), 1463–1474. [Link]
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Ghassempour, A., et al. (2012). Safety Evaluation of a Peptide Product Derived From Sardine Protein Hydrolysates (Valtyron). International Journal of Toxicology, 31(1), 69-80. [Link]
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Muhammad, N. (2014). In-Vivo Models for Management of Pain. Pharmacology & Pharmacy, 5, 92-96. [Link]
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Bodnar, R. J. (2017). Non-Opioid Peptides Targeting Opioid Effects. Peptides, 93, 53-65. [Link]
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Danger, M., et al. (2014). Regulation of periphytic leucine-aminopeptidase activity. ResearchGate. [Link]
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Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]
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Held, C., et al. (2019). Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine. ResearchGate. [Link]
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Hatanaka, T., et al. (2022). Evaluation of Pulsed Current Iontophoresis for Enhancing the Transdermal Absorption of the Osteoporosis Drug Teriparatide. Pharmaceutics, 14(11), 2495. [Link]
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Apostolopoulos, V., et al. (2021). A Global Review on Short Peptides: Frontiers and Perspectives. Molecules, 26(2), 430. [Link]
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Lindsley, C. W., et al. (2016). Chemical tools for the opioids. PubMed Central. [Link]
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Wiegand, C., et al. (2011). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Nutrients, 3(6), 599–611. [Link]
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Pollegioni, L., et al. (2021). Switching Enantioselectivity in Phenylalanine Ammonia Lyase for the Synthesis of Electron‐Deficient Aromatic d‐Amino Acids. Angewandte Chemie International Edition, 60(40), 21868-21875. [Link]
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Tewtrakul, S., et al. (2017). Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. Journal of the Medical Association of Thailand, 100(Suppl. 5), S67-S73. [Link]
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Qian, Y., et al. (2023). Physicochemical characteristics and antioxidant stability of spray‐dried soy peptide fractions. Food Science & Nutrition, 11(4), 2096-2108. [Link]
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Wang, Y., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-8. [Link]
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Tang, J., et al. (1985). Are Phe-Met-Arg-Phe-NH2 immunoreactive peptides endacoids modulating opiate antinociception? Life Sciences, 37(7), 647-652. [Link]
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Arakawa, H., et al. (2015). A new approach to detect small peptides clearly and sensitively by Western blotting using a vacuum-assisted detection method. Scientific Reports, 5, 10331. [Link]
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Nowick, J. S. (2015). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
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Perceptive. (n.d.). Radioligand Binding Assay Services. [Link]
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The Minimalist Probe: A Technical Guide to the Role of H-Leu-Phe-NH2 in Elucidating Substance P Analog Activity
Abstract
Substance P (SP), an undecapeptide neurotransmitter, is a key mediator of pain transmission, neurogenic inflammation, and various physiological processes through its interaction with the neurokinin-1 (NK-1) receptor.[1][2] The development of potent and selective NK-1 receptor modulators hinges on a deep understanding of the structure-activity relationships (SAR) governing this interaction. It is well-established that the biological activity of Substance P is predominantly localized within its C-terminal sequence.[3][4] This guide delves into the nuanced but critical role of minimalist peptide fragments, specifically the dipeptide amide H-Leu-Phe-NH2, in the strategic dissection of the SP pharmacophore. While larger C-terminal fragments are known to retain significant potency, the systematic study of smaller, often inactive, fragments like H-Leu-Phe-NH2 serves as a foundational tool. It acts as a crucial negative control and a structural baseline, enabling researchers to quantify the precise energetic contribution of each additional residue in the C-terminal sequence, thereby building a comprehensive model of receptor recognition and activation.
Introduction: Substance P and the Primacy of the C-Terminus
Substance P (SP), with the amino acid sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2, is a member of the tachykinin peptide family.[1][5] It exerts its diverse biological effects primarily by binding to and activating the NK-1 receptor, a G protein-coupled receptor (GPCR).[6] Upon activation, the NK-1 receptor initiates intracellular signaling cascades, often through Gαq/11 to stimulate the phospholipase C (PLC) pathway, or through Gαs to activate adenylate cyclase, depending on the cellular context.[2][7][8]
Early SAR studies definitively established that the N-terminal region of SP is primarily responsible for receptor specificity, while the C-terminal sequence is the essential pharmacophore for binding and activation.[9] The conserved C-terminal motif, Phe-X-Gly-Leu-Met-NH2, is a hallmark of tachykinins and is indispensable for their biological function.[6][10] Indeed, studies have shown that C-terminal fragments as short as the hexapeptide (SP 6-11) can be as potent, or even more potent, than the full undecapeptide in eliciting biological responses.[4][11] Conversely, fragments shorter than a pentapeptide exhibit a dramatic loss of activity, with tripeptides often being completely inactive.[4][11] This steep activity cliff underscores the importance of a systematic, fragment-based approach to understanding the precise structural requirements for NK-1 receptor engagement.
H-Leu-Phe-NH2: The Rationale for a Foundational Fragment
Within the context of SAR, H-Leu-Phe-NH2 represents a minimalist probe. It is a dipeptide amide containing two key hydrophobic residues found in the C-terminal domain of SP (Phe at positions 7 and 8, and Leu at position 10). Its utility does not lie in its own biological activity—which is expected to be negligible—but in its function as a foundational building block and a critical negative control.
The scientific logic is as follows: by synthesizing and testing a series of C-terminal fragments of increasing length, starting from a dipeptide like H-Leu-Phe-NH2, researchers can systematically map the binding pocket of the NK-1 receptor. The comparison of binding affinity (Ki) and functional potency (EC50) between H-Leu-Phe-NH2, a tripeptide (e.g., H-Gly-Leu-Met-NH2), a tetrapeptide, and so on, allows for the incremental contribution of each amino acid residue to the overall interaction to be quantified. This methodical approach is fundamental to designing high-affinity analogs, as it reveals which residues are critical for anchoring the ligand and which can be modified to improve properties like stability or selectivity.
Experimental Workflows: Synthesis and Characterization
The investigation of fragments like H-Leu-Phe-NH2 requires robust methodologies for peptide synthesis and pharmacological evaluation. The protocols described herein represent self-validating systems for generating reliable and reproducible data.
Synthesis: Solid-Phase Peptide Synthesis (SPPS)
The synthesis of H-Leu-Phe-NH2 and related peptide amides is efficiently achieved using Fluorenylmethyloxycarbonyl (Fmoc) based solid-phase peptide synthesis.[12][13] This technique builds the peptide chain sequentially while it is anchored to an insoluble resin support.
-
Resin Preparation: Start with a Rink Amide resin, which will yield a C-terminal amide upon final cleavage. Swell the resin in a suitable solvent like N,N-Dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection (First Amino Acid): Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF to remove all traces of piperidine.
-
Amino Acid Coupling (Phenylalanine):
-
Activate the first amino acid, Fmoc-Phe-OH, by pre-incubating it with a coupling reagent (e.g., HBTU/HOBt or HATU) and a base (e.g., N,N-Diisopropylethylamine, DIPEA) in DMF for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Causality: The use of activating agents like HBTU forms a highly reactive ester, facilitating the nucleophilic attack by the free amine on the resin, thus forming a stable peptide bond.
-
-
Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.
-
Fmoc Deprotection (Second Amino Acid): Repeat step 2 to remove the Fmoc group from the newly coupled Phenylalanine, exposing its N-terminal amine.
-
Amino Acid Coupling (Leucine): Repeat step 3 using Fmoc-Leu-OH to couple the second amino acid.
-
Final Fmoc Deprotection: Repeat step 2 to remove the final Fmoc group from the N-terminal Leucine.
-
Cleavage and Deprotection:
-
Wash the resin with Dichloromethane (DCM) and dry it under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)) for 2-3 hours.
-
Causality: TFA is a strong acid that cleaves the peptide from the resin and simultaneously removes the side-chain protecting groups from the amino acids. TIS and water act as scavengers to trap reactive cations generated during this process, preventing side reactions.
-
-
Purification and Verification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and dissolve the pellet in a water/acetonitrile mixture. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry (MS).
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for H-Leu-Phe-NH2.
Pharmacological Characterization
To determine the affinity of H-Leu-Phe-NH2 for the NK-1 receptor, a competitive radioligand binding assay is the gold standard.[14][15] This assay measures the ability of the unlabeled test compound (H-Leu-Phe-NH2) to displace a high-affinity radiolabeled ligand from the receptor.
-
Membrane Preparation: Culture cells stably expressing the human NK-1 receptor (e.g., CHO-K1 or HEK293 cells). Harvest the cells, homogenize them in a buffered solution, and centrifuge to pellet the cell membranes. Resuspend the membrane preparation in assay buffer.
-
Assay Setup: In a 96-well plate, combine:
-
Cell membrane preparation (containing a fixed concentration of NK-1 receptors).
-
A fixed concentration of a radioligand, typically [¹²⁵I]-Bolton Hunter-Substance P, near its dissociation constant (Kd) value.[5]
-
Increasing concentrations of the unlabeled competitor peptide (e.g., H-Leu-Phe-NH2, Substance P as a positive control).
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding reaction to reach equilibrium.[14]
-
Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand via vacuum filtration through a glass fiber filtermat. The filters trap the membranes while unbound ligand passes through.
-
Causality: This rapid separation is critical. The dissociation of the radioligand from the receptor is a time-dependent process; therefore, filtration and washing must be performed quickly to prevent underestimation of binding.
-
-
Washing: Wash the filters several times with ice-cold assay buffer to minimize non-specific binding.
-
Detection: Measure the radioactivity trapped on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
Since the NK-1 receptor is coupled to Gαq, its activation leads to an increase in intracellular calcium ([Ca²⁺]i).[2] This provides a direct measure of the functional activity of a test compound.
-
Cell Preparation: Plate NK-1R expressing cells in a black, clear-bottom 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This dye exhibits a large increase in fluorescence intensity upon binding to free Ca²⁺.
-
Compound Addition: Place the plate in a fluorescence plate reader (e.g., FLIPR). Establish a stable baseline fluorescence reading.
-
Measurement: Inject varying concentrations of the test peptide (H-Leu-Phe-NH2, SP as positive control) into the wells and immediately begin recording the fluorescence signal over time.
-
Data Analysis: The peak fluorescence intensity following compound addition corresponds to the maximum [Ca²⁺]i response. Plot the peak response against the logarithm of the peptide concentration and fit the data to determine the EC50 (effective concentration to produce 50% of the maximal response) and Emax (maximum effect).
Data Interpretation and the SAR Narrative
The power of using H-Leu-Phe-NH2 lies in the comparative analysis of the data. When tested alongside SP and its C-terminal fragments, a clear SAR profile emerges.
| Compound | Sequence | Expected Ki (nM) | Expected EC50 (nM) | Inferred Role |
| Substance P | RPKPQQFFGLM-NH₂ | ~0.1 - 1 | ~0.1 - 1 | Endogenous Agonist |
| SP (7-11) | FFGML-NH₂ | ~1 - 10 | ~1 - 10 | Potent C-Terminal Agonist |
| SP (9-11) | GML-NH₂ | >10,000 | >10,000 | Low Affinity Fragment |
| H-Leu-Phe-NH₂ | LF-NH₂ | No measurable binding | No measurable activity | Minimalist Fragment / Negative Control |
Note: Expected values are illustrative, based on published literature trends indicating a sharp drop-off in activity for fragments shorter than a pentapeptide.[4][11]
The data table starkly illustrates the concept. While the pentapeptide SP(7-11) retains high affinity and potency, the tripeptide SP(9-11) shows a massive drop. H-Leu-Phe-NH2 would be expected to show no specific binding or functional activity within testable concentrations. This result is not a failure but a crucial piece of evidence. It establishes that the combined presence of just Leu and Phe in an amidated dipeptide is insufficient to engage the NK-1 receptor. This finding provides the baseline against which the positive binding contributions of Glycine (in SP 9-11), Phenylalanine (in SP 8-11), and other residues can be quantitatively assessed.
NK-1 Receptor Signaling Context
The functional assays directly probe the activation of the canonical Gαq pathway. An agonist, like Substance P, binds to the receptor, induces a conformational change, and triggers the exchange of GDP for GTP on the Gαq subunit. This leads to the activation of Phospholipase C (PLC), which cleaves PIP₂ into IP₃ and DAG, ultimately causing the release of Ca²⁺ from intracellular stores. A fragment like H-Leu-Phe-NH2 fails to initiate this cascade because it cannot achieve a stable, high-affinity interaction with the receptor's binding pocket to induce the necessary conformational change.
Caption: Simplified NK-1 Receptor signaling pathway via Gαq activation.
Conclusion
In the field of drug development and molecular pharmacology, the absence of a signal is often as informative as its presence. The role of H-Leu-Phe-NH2 in Substance P analog studies is a prime example of this principle. As a minimalist fragment, it serves as an indispensable tool for delineating the precise boundaries of the NK-1 receptor pharmacophore. By establishing a baseline of inactivity, it allows for a rigorous, quantitative assessment of the structure-activity relationship of larger, more complex analogs. This foundational knowledge is paramount for the rational design of novel therapeutics targeting the Substance P pathway, enabling scientists to build molecular complexity with a clear understanding of the energetic contributions at each step.
References
-
Fransson, J., et al. (2013). Constrained H-Phe-Phe-NH2 Analogues with High Affinity to the Substance P 1–7 Binding Site and with Improved Metabolic Stability and Cell Permeability. Journal of Medicinal Chemistry. Available at: [Link]
-
Tooney, P. A., & Gonsalvez, D. G. (2023). Substance P's Impact on Chronic Pain and Psychiatric Conditions—A Narrative Review. MDPI. Available at: [Link]
-
Chassaing, G., et al. (1986). Synthesis and Biological Properties of Enzyme-Resistant Analogues of Substance P. ResearchGate. Available at: [Link]
-
Fransson, J., et al. (2013). Constrained H-Phe-Phe-NH2 analogues with high affinity to the substance P 1-7 binding site and with improved metabolic stability and cell permeability. Semantic Scholar. Available at: [Link]
-
Wiley, J. W., et al. (2002). Analysis of fluorescently labeled substance P analogs: binding, imaging and receptor activation. PubMed Central. Available at: [Link]
-
Bury, R. W., & Mashford, M. L. (1977). Biological activity of C-terminal partial sequences of substance P. PubMed. Available at: [Link]
-
Wikipedia. (n.d.). Substance P. Wikipedia. Available at: [Link]
-
Tull, M., & Thau, L. (2023). Biochemistry, Substance P. NCBI Bookshelf. Available at: [Link]
-
Gbahou, F., et al. (1995). Analogs of Substance P modified at the C-terminus which are both agonist and antagonist of the NK-1 receptor depending on the second messenger pathway. PubMed. Available at: [Link]
-
Muñoz, M., & Coveñas, R. (2014). Biological and Pharmacological Aspects of the NK1-Receptor. PubMed Central. Available at: [Link]
-
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI Bookshelf. Available at: [Link]
-
Jones, R. S., & Olpe, H. R. (1982). A structure-activity profile of substance P and some of its fragments on supraspinal neurones in the rat. PubMed. Available at: [Link]
-
D'Souza, C., & Gais, H. J. (2012). A Tripeptide Approach to the Solid-Phase Synthesis of Peptide Thioacids and N-Glycopeptides. PubMed Central. Available at: [Link]
-
Branch, D. R., et al. (2015). Deciphering specificity and cross-reactivity in tachykinin NK1 and NK2 receptors. National Institutes of Health. Available at: [Link]
-
Konno, M., et al. (2000). Structure-activity studies of bufokinin, substance P and their C-terminal fragments at bufokinin receptors in the small intestine of the cane toad, Bufo marinus. PubMed. Available at: [Link]
-
BMG LABTECH. (n.d.). Binding Assays. BMG LABTECH. Available at: [Link]
-
Levick, S. P., et al. (2024). Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling. PubMed. Available at: [Link]
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society. Available at: [Link]
-
Cerdá-Bernad, D., et al. (2022). Neurokinin-1 Receptor (NK-1R) Antagonists as a New Strategy to Overcome Cancer Resistance. PubMed Central. Available at: [Link]
Sources
- 1. Substance P - Wikipedia [en.wikipedia.org]
- 2. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Biological activity of C-terminal partial sequences of substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of fluorescently labeled substance P analogs: binding, imaging and receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analogs of Substance P modified at the C-terminus which are both agonist and antagonist of the NK-1 receptor depending on the second messenger pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Deciphering specificity and cross-reactivity in tachykinin NK1 and NK2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neurokinin-1 Receptor (NK-1R) Antagonists as a New Strategy to Overcome Cancer Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A structure-activity profile of substance P and some of its fragments on supraspinal neurones in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Tripeptide Approach to the Solid‐Phase Synthesis of Peptide Thioacids and N‐Glycopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. bmglabtech.com [bmglabtech.com]
Technical Guide: Solubility & Physicochemical Profiling of H-Leu-Phe-NH2 HCl
Here is the in-depth technical guide on the solubility and handling of H-Leu-Phe-NH2 HCl.
Executive Summary
H-Leu-Phe-NH2 HCl (L-Leucyl-L-Phenylalanine amide hydrochloride) is a dipeptide derivative widely utilized as a chromogenic/fluorogenic substrate precursor and a model ligand in enzymatic assays (e.g., Chymotrypsin, Aminopeptidase).
While the peptide sequence (Leu-Phe) is intrinsically hydrophobic, the hydrochloride salt form fundamentally alters its solvation profile, rendering it soluble in water under specific conditions. However, the amphiphilic nature of the molecule—balancing a charged N-terminus against two bulky hydrophobic side chains—creates a risk of aggregation in neutral buffers. This guide provides the thermodynamic rationale and validated protocols for preparing stable solutions in both aqueous and organic systems.
Part 1: Physicochemical Profile
Understanding the structural determinants of solubility is critical for preventing experimental failure (e.g., precipitation, inconsistent enzymatic kinetics).
| Parameter | Specification | Technical Implication |
| Chemical Name | L-Leucyl-L-Phenylalanine amide hydrochloride | |
| CAS Number | 74214-38-3 | |
| Molecular Weight | ~313.82 g/mol | Low MW facilitates rapid diffusion but does not negate hydrophobicity. |
| Molecular Formula | C₁₅H₂₃N₃O₂ · HCl | |
| Hydrophobicity (LogP) | ~3.1 (Predicted for free base) | High lipophilicity drives aggregation in water. |
| Salt Form | Monohydrochloride (HCl) | Critical: Protonates the N-terminal amine ( |
| pKa Values | At pH > 7.5, the molecule loses its positive charge, drastically reducing solubility. |
Structural Solvation Logic
The solubility of H-Leu-Phe-NH2 HCl is a tug-of-war between two forces:
-
Solvation (Favored): The ionic interaction between the protonated N-terminus (
), the chloride counterion ( ), and water dipoles. -
Hydrophobic Effect (Disfavored): The isobutyl side chain of Leucine and the benzyl side chain of Phenylalanine disrupt the hydrogen bonding network of water, driving the molecules to self-associate (aggregate).
Key Insight: The HCl salt is highly soluble in water (>10 mg/mL) only if the pH remains acidic (< 6.0). In neutral buffers (PBS, pH 7.4), the deprotonation of the amine removes the solvation force, often leading to slow precipitation or "crashing out."
Part 2: Solubility Data & Solvent Selection
Comparative Solubility Table
| Solvent System | Solubility Rating | Max Conc. (Est.) | Stability | Recommended Use |
| Water (Deionized) | High | > 20 mg/mL | Moderate (Hydrolysis risk) | Short-term assays; immediate use. |
| 1 mM HCl | Very High | > 50 mg/mL | High | Preferred Aqueous Stock. Maintains protonation. |
| DMSO | Excellent | > 100 mg/mL | Very High | Preferred Cryo-Stock. Long-term storage at -20°C. |
| Ethanol / Methanol | Good | ~ 10-20 mg/mL | High | Intermediate solvent; evaporation protocols. |
| PBS (pH 7.4) | Conditional | < 1 mg/mL | Low | Avoid for stock. Use only for final dilution. |
Mechanism of Solvation (DOT Visualization)
The following diagram illustrates the equilibrium states of the peptide in different solvent environments.
Part 3: Practical Protocols
Protocol A: Preparation of Stable Stock Solution (Recommended)
This method uses DMSO to ensure complete solubilization and long-term stability. It is ideal for drug screening or enzymatic assays (e.g., Chymotrypsin digestion).
-
Calculate Mass: Weigh 3.14 mg of H-Leu-Phe-NH2 HCl.
-
Primary Solubilization: Add 100 µL of 100% DMSO (anhydrous).
-
Result: 100 mM Stock Solution.[1]
-
Why: DMSO disrupts secondary structures and prevents hydrophobic stacking.
-
-
Verification: Vortex for 30 seconds. Ensure the solution is completely clear.
-
Storage: Aliquot into small volumes (e.g., 20 µL) and store at -20°C. Avoid repeated freeze-thaw cycles.
Protocol B: Preparation of Aqueous Working Solution
Use this protocol when organic solvents are strictly prohibited in your assay.
-
Solvent Choice: Use 1 mM HCl (pH ~3.0) instead of pure water or PBS.
-
Why: The acidic environment ensures the N-terminal amine remains protonated (
), maintaining high solubility.
-
-
Dissolution: Add 1 mL of 1 mM HCl to 3.14 mg of peptide (10 mM final).
-
Dilution into Assay: When adding this stock to your reaction buffer (e.g., pH 7.4), ensure the dilution factor is large enough (e.g., 1:10 or 1:100) that the buffer capacity neutralizes the HCl, but the peptide concentration is low enough to avoid immediate precipitation.
The "Crash-Out" Avoidance Workflow
When diluting hydrophobic peptides from DMSO into aqueous buffers, a "cloud point" can occur. Follow this logic flow to prevent data loss.
Part 4: Critical Troubleshooting & Stability
Hydrolysis Risks
-
Problem: In aqueous solution, the amide bond is susceptible to hydrolysis, especially at extremes of pH or elevated temperatures.
-
Solution: Aqueous stocks (Protocol B) should be used within 24 hours . DMSO stocks (Protocol A) are stable for 6 months at -20°C.
Gelation
-
Observation: The solution becomes viscous or forms a jelly-like mass.
-
Cause: Peptides with Phe/Leu residues can form supramolecular hydrogels via
- stacking. -
Remedy: Add a chaotropic agent (e.g., Urea) if compatible with the assay, or increase the percentage of organic co-solvent (DMSO/Ethanol).
pH Sensitivity[2]
-
Warning: Never dissolve H-Leu-Phe-NH2 HCl directly into basic buffers (pH > 8.0) like Carbonate buffer. It will almost certainly precipitate immediately. Always dissolve in acid/organic first, then dilute.
References
-
Chem-Impex International. Phe-Leu-NH2·HCl Product Data. Retrieved from
-
Sigma-Aldrich (Merck). Solubility Guidelines for Peptides. Retrieved from
-
Bachem. Handling and Solubility of Peptides. Retrieved from
-
National Institutes of Health (NIH). PubChem Compound Summary: Dipeptide Solubility. Retrieved from
-
LookChem. H-Leu-Phe-NH2 HCl Properties and Suppliers. Retrieved from
Sources
Methodological & Application
Application Note: High-Fidelity Solid-Phase Synthesis of H-Leu-Phe-NH2
Abstract
This application note details a robust, self-validating protocol for the synthesis of the dipeptide H-Leu-Phe-NH2 using Fmoc chemistry on Rink Amide resin. Unlike standard polypeptide protocols, dipeptide synthesis requires precise handling to maximize yield relative to the resin mass and prevent linker-related impurities. This guide utilizes the DIC/Oxyma Pure coupling system, chosen for its superior suppression of racemization and safety profile compared to traditional HOBt/HBTU methods.
Introduction & Strategic Rationale
The Target: C-Terminal Amides
The target molecule, H-Leu-Phe-NH2, possesses a C-terminal amide.[1] This functional group is critical in medicinal chemistry as it mimics the electronic state of the native protein backbone, often increasing metabolic stability and receptor affinity compared to the free acid (COOH).
Resin Selection: Rink Amide MBHA
To achieve the C-terminal amide, Rink Amide MBHA (4-methylbenzhydrylamine) resin is the support of choice.
-
Mechanism: The linker is attached to the resin via an acid-labile bond.[2] Upon treatment with high-concentration Trifluoroacetic Acid (TFA), the bond cleaves to release the peptide as a primary amide.
-
Why MBHA? The MBHA variant offers enhanced stability during the synthesis cycles compared to standard Rink resins, making it ideal for high-fidelity manual or automated synthesis.
Coupling Chemistry: DIC/Oxyma Pure
This protocol employs N,N′-Diisopropylcarbodiimide (DIC) and Ethyl (hydroxyimino)cyanoacetate (Oxyma Pure) .
-
Causality: Traditional HOBt (1-Hydroxybenzotriazole) carries explosion risks and has been reclassified as a desensitized explosive. Oxyma Pure serves as a safer, more efficient alternative that generates the active ester in situ, reacting faster than HOBt esters while maintaining low racemization rates (Subirós-Funosas et al., 2009).
Materials & Reagents
| Component | Specification | Purpose |
| Solid Support | Rink Amide MBHA Resin | Loading: 0.5–0.7 mmol/g |
| Amino Acids | Fmoc-Phe-OH | C-terminal residue |
| Fmoc-Leu-OH | N-terminal residue | |
| Activator | DIC (N,N′-Diisopropylcarbodiimide) | Carbodiimide activator |
| Additive | Oxyma Pure | Racemization suppressant / Active ester formation |
| Deprotection | 20% Piperidine in DMF | Removal of Fmoc group |
| Solvent | DMF (Dimethylformamide) | Peptide grade (low amine content) |
| Cleavage | TFA (Trifluoroacetic Acid) | Resin cleavage & side-chain deprotection |
| Scavenger | TIS (Triisopropylsilane) | Cation scavenger during cleavage |
Experimental Workflow
Synthesis Logic Diagram
The following diagram illustrates the iterative cycle of Fmoc-SPPS tailored for this dipeptide.
Figure 1: Step-by-step logic flow for the solid-phase synthesis of H-Leu-Phe-NH2.
Detailed Protocol
Step 1: Resin Preparation & Swelling
Objective: Solvate the polymer matrix to expose reactive sites.
-
Weigh 200 mg of Rink Amide MBHA resin (assuming 0.6 mmol/g loading = 0.12 mmol scale).
-
Place in a fritted polypropylene reaction vessel.
-
Add 5 mL DMF and rock gently for 30 minutes .
Step 2: Initial Linker Deprotection
Objective: Remove the Fmoc group protecting the Rink linker amine.[5]
-
Add 5 mL of 20% Piperidine/DMF .
-
Agitate for 5 minutes . Drain.
-
Add fresh 5 mL of 20% Piperidine/DMF . Agitate for 15 minutes .
-
Drain and wash resin with DMF (5 x 5 mL).[5]
-
QC Check: Perform a Kaiser Test (see Section 6).[6] Result should be Deep Blue (positive for free amine).
-
Step 3: Coupling Amino Acid 1 (Phenylalanine)
Objective: Attach the C-terminal residue.[3] Stoichiometry: Use a 3-fold excess (3 eq) relative to resin loading to ensure rapid kinetics.
-
Calculation: 0.12 mmol scale × 3 = 0.36 mmol required.
-
Fmoc-Phe-OH (MW 387.4): ~140 mg
-
Oxyma Pure (MW 142.1): ~51 mg
-
DIC (MW 126.2, d=0.806): ~56 µL
-
Procedure:
-
Dissolve Fmoc-Phe-OH and Oxyma Pure in 2 mL DMF .
-
Add DIC immediately before adding the mixture to the resin.
-
Add the activated solution to the resin.
-
Agitate at room temperature for 60 minutes .
-
Drain and wash with DMF (3 x 5 mL).
Step 4: Elongation (Deprotection + Leucine Coupling)[5]
-
Deprotect Fmoc-Phe-Resin: Repeat Step 2 (Piperidine treatment).
-
Wash: DMF (5 x 5 mL).
-
Couple Leucine: Repeat Step 3 using Fmoc-Leu-OH (MW 353.4; 0.36 mmol = ~127 mg).
-
Wash: DMF (3 x 5 mL).
Step 5: Final Deprotection
Critical Step: The target is H -Leu-Phe-NH2 (free N-terminus). You must remove the final Fmoc group.[10]
-
Treat with 20% Piperidine/DMF (5 min + 15 min).
-
Wash extensively: DMF (5x), then Dichloromethane (DCM) (5x).
-
Dry the resin under nitrogen flow or vacuum for 1 hour. Note: Resin must be dry for efficient cleavage.
Step 6: Cleavage & Global Deprotection
Objective: Cleave peptide from resin and remove acid-labile side-chain protectors (none in Leu/Phe, but required for linker cleavage). Cocktail: TFA / TIS / H2O (95 : 2.5 : 2.5 v/v).[5]
-
Prepare 5 mL of cleavage cocktail.
-
Add to dry resin.[3]
-
Agitate for 2 hours at room temperature.
-
Collect the filtrate in a clean glass vial. Wash resin with 1 mL TFA and combine.
Step 7: Precipitation & Isolation[11]
-
Evaporate TFA under a stream of nitrogen until volume is reduced to ~1 mL.
-
Add 10 mL of cold Diethyl Ether (-20°C). The peptide will precipitate as a white solid.
-
Centrifuge (3000 rpm, 5 min) and decant the ether.
-
Repeat ether wash 2 more times to remove scavengers.
-
Dry the pellet under vacuum.
Quality Control: The Kaiser Test
The Kaiser (Ninhydrin) test is the primary "in-process" control (Kaiser et al., 1970).
| Reagent | Composition |
| Solution A | 5% Ninhydrin in Ethanol |
| Solution B | 80% Phenol in Ethanol |
| Solution C | 2% KCN in Pyridine (Caution: Toxic) |
Protocol:
-
Take ~10 resin beads in a small glass tube.
-
Add 2 drops of A, B, and C.
-
Heat at 100°C for 2-3 minutes.
Interpretation:
-
Blue Beads/Solution: Positive (+). Free primary amines present.[8] (Good after deprotection, Bad after coupling).
-
Yellow Beads/Solution: Negative (-). No free amines. (Good after coupling).
Analytical Expectations
Dissolve the crude white powder in 50% Acetonitrile/Water for analysis.
-
Mass Spectrometry (ESI+):
-
Formula: C15H23N3O2
-
Exact Mass: 277.18
-
Expected [M+H]+: 278.19
-
-
HPLC:
-
Column: C18 Reverse Phase
-
Gradient: 5-95% Acetonitrile in Water (0.1% TFA) over 20 min.
-
H-Leu-Phe-NH2 is relatively hydrophobic; expect elution in the middle-late region of the gradient.
-
References
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link
-
Kaiser, E., Colescott, R. L., Bossinger, C. D., & Cook, P. I. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides.[6] Analytical Biochemistry, 34(2), 595–598. Link
-
Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403. Link
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[4][5] International Journal of Peptide and Protein Research, 35(3), 161–214. Link
Sources
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- 2. merckmillipore.com [merckmillipore.com]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Practical Peptide Synthesis Workflow Using Amino-Li-Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. chem.uci.edu [chem.uci.edu]
Application Note: Kinetically Controlled Synthesis of Leucyl-Phenylalanine (Leu-Phe) Dipeptide Using α-Chymotrypsin
Abstract & Introduction
Dipeptides, such as Leucyl-Phenylalanine (Leu-Phe), are valuable building blocks in pharmaceutical synthesis and serve as important targets in nutritional and biomedical research. Traditional chemical synthesis of peptides often involves complex protection/deprotection steps, harsh solvents, and the risk of racemization.[1][2] Enzymatic peptide synthesis (EPS) offers a compelling green-chemistry alternative, leveraging the inherent stereospecificity and catalytic efficiency of enzymes under mild, aqueous conditions.[1][3]
This application note provides a comprehensive guide to the synthesis of Leu-Phe using α-chymotrypsin, a well-characterized serine protease.[4][5] We will delve into the mechanistic principles of kinetically controlled synthesis, contrasting it with thermodynamic control, to explain how a hydrolytic enzyme can be effectively repurposed for peptide bond formation.[6][7] This document provides detailed, field-tested protocols for reaction setup, real-time monitoring via High-Performance Liquid Chromatography (HPLC), and subsequent product purification and characterization.
Principle of the Method: Harnessing Kinetic Control
The natural function of chymotrypsin is to hydrolyze peptide bonds, a thermodynamically favorable process in aqueous environments.[4] To drive the reaction in the reverse direction (synthesis), the process must be operated under kinetic control .[8][9][10]
2.1. The Chymotrypsin Catalytic Mechanism
Chymotrypsin's activity resides in its active site, which features a "catalytic triad" of amino acids: Serine-195, Histidine-57, and Aspartic Acid-102.[11][12] The synthesis follows a two-step, "ping-pong" mechanism:[5]
-
Acylation: The enzyme first reacts with an activated acyl donor—in this case, an N-protected Leucine ester (e.g., N-Ac-Leu-OMe). The nucleophilic Ser-195 attacks the ester's carbonyl carbon, forming a covalent acyl-enzyme intermediate and releasing the alcohol leaving group.[4][5] This is the rate-determining step.
-
Deacylation (The Competitive Step): The acyl-enzyme intermediate is then attacked by a nucleophile. In a typical hydrolytic reaction, this nucleophile is water. However, under kinetically controlled synthesis conditions, we introduce a high concentration of a second nucleophile, Phenylalanine (Phe). By vastly outnumbering the water molecules, Phe preferentially attacks the intermediate, leading to the formation of the Leu-Phe peptide bond and regenerating the free enzyme.[7]
The success of this strategy hinges on the rate of aminolysis (attack by Phe) being significantly faster than the rate of hydrolysis (attack by water). The reaction must be terminated before it reaches thermodynamic equilibrium, at which point the more stable hydrolyzed products would predominate.[8]
2.2. Why Kinetic Control Works for Leu-Phe Synthesis
-
Substrate Specificity: Chymotrypsin preferentially binds and cleaves after large, hydrophobic amino acids.[13][14][15] This makes it suitable for reactions involving Leucine and Phenylalanine. The P1 position of the acyl donor (Leucine) fits well into the enzyme's S1 hydrophobic pocket, facilitating the formation of the acyl-enzyme intermediate.[4][13]
-
Activated Acyl Donor: Using a Leucine ester (an "activated" substrate) provides a good leaving group (the alcohol), which is essential for the initial acylation step.[6][16]
-
High Nucleophile Concentration: A high molar ratio of the nucleophile (Phe) to the acyl donor (Leu-ester) ensures that aminolysis is the statistically favored pathway for deacylation.[17]
Experimental Workflow & Protocols
The overall process involves preparing the reactants, running the enzymatic reaction under optimized conditions, monitoring its progress, and finally purifying and verifying the product.
Sources
- 1. Recent Advances in Chemoenzymatic Peptide Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Recent trends in protease-catalyzed peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chymotrypsin - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. ovid.com [ovid.com]
- 8. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. aklectures.com [aklectures.com]
- 12. youtube.com [youtube.com]
- 13. The Catalytic Mechanism of Chymotrypsin & Measuring Activity – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 14. proteopedia.org [proteopedia.org]
- 15. Chymotrypsin - Creative Enzymes [creative-enzymes.com]
- 16. Protease-catalyzed peptide synthesis: prevention of side reactions in kinetically controlled reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Kinetically controlled synthesis of dipeptides using ficin as biocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: H-Leu-Phe-NH2 HCl as a Mass Spectrometry Fragmentation Standard
Introduction: The Critical Role of Standards in Mass Spectrometry
In the landscape of modern analytical science, mass spectrometry (MS) stands as a cornerstone for the identification, characterization, and quantification of molecules.[1] Particularly in the fields of proteomics, drug discovery, and metabolomics, the ability to derive structural information from the fragmentation of ions is paramount.[2] This process, often achieved through techniques like collision-induced dissociation (CID), relies on the predictable cleavage of chemical bonds to generate a unique "fingerprint" for a given molecule.[3][4] However, the reliability and reproducibility of these fragmentation patterns are highly dependent on instrument performance and calibration.[5] Therefore, the use of well-characterized standards is not merely a recommendation but a fundamental requirement for robust and accurate mass spectrometric analysis.[6]
H-Leu-Phe-NH2 HCl (Leucyl-phenylalaninamide hydrochloride) is a dipeptide amide that serves as an excellent standard for verifying the fragmentation performance of mass spectrometers, particularly those equipped with electrospray ionization (ESI) sources.[7] Its simple, well-defined structure and predictable fragmentation pathway make it an ideal tool for instrument calibration, method development, and routine performance qualification. This application note provides a comprehensive guide to the use of H-Leu-Phe-NH2 HCl as a fragmentation standard, detailing its chemical properties, fragmentation mechanism, and practical protocols for its implementation in the laboratory.
Physicochemical Properties of H-Leu-Phe-NH2 HCl
H-Leu-Phe-NH2 HCl is a water-soluble, crystalline powder.[8] The hydrochloride salt form enhances its stability and solubility in aqueous solutions, making it highly compatible with common reversed-phase liquid chromatography (LC-MS) mobile phases.[9]
| Property | Value | Source |
| Chemical Formula | C15H23N3O2·HCl | [8] |
| Molecular Weight (as HCl salt) | 313.83 g/mol | [8] |
| Monoisotopic Mass (free base, [M]) | 277.17902698 Da | [10] |
| Protonated Monoisotopic Mass ([M+H]⁺) | 278.1868 Da | Calculated |
| Appearance | White to off-white crystalline powder | [9] |
| Solubility | Good water solubility | [8][9] |
Theoretical Fragmentation Pathway of H-Leu-Phe-NH2 HCl
Upon introduction into the mass spectrometer via ESI, H-Leu-Phe-NH2 readily forms a protonated molecular ion, [M+H]⁺, with a theoretical m/z of 278.1868. In tandem mass spectrometry (MS/MS) analysis, this precursor ion is subjected to CID, leading to fragmentation primarily along the peptide backbone.[11] This process generates a series of characteristic fragment ions, most notably the b- and y-type ions.
The fragmentation of peptides is a well-understood process where the charge is retained on either the N-terminal (b-ions) or the C-terminal (y-ions) fragment upon cleavage of the amide bond.[12]
Below is a diagram illustrating the theoretical fragmentation of H-Leu-Phe-NH2:
Caption: Predicted CID fragmentation of H-Leu-Phe-NH2.
The expected major fragment ions for H-Leu-Phe-NH2 are summarized in the table below. The generation of these specific ions provides a reliable diagnostic for assessing the collision energy and overall fragmentation efficiency of the mass spectrometer.
| Ion Type | Sequence | Theoretical m/z |
| [M+H]⁺ | H-Leu-Phe-NH2 | 278.19 |
| b₁ | Leu | 114.09 |
| y₁ | Phe-NH2 | 165.10 |
Experimental Protocols
The following protocols provide a step-by-step guide for the preparation and analysis of H-Leu-Phe-NH2 HCl as a mass spectrometry fragmentation standard. It is recommended to use HPLC or LC-MS grade solvents and reagents to minimize contamination.[13]
Protocol 1: Stock Solution Preparation (1 mg/mL)
Objective: To prepare a concentrated stock solution of H-Leu-Phe-NH2 HCl.
Materials:
-
H-Leu-Phe-NH2 HCl powder
-
LC-MS grade water
-
LC-MS grade acetonitrile (ACN)
-
Microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weigh out approximately 1 mg of H-Leu-Phe-NH2 HCl powder and transfer it to a clean 1.5 mL microcentrifuge tube.
-
Add 500 µL of LC-MS grade water to the tube.
-
Add 500 µL of LC-MS grade ACN to the tube.
-
Vortex the tube for 30-60 seconds to ensure complete dissolution. The final concentration will be 1 mg/mL in 50:50 water:ACN.
-
Store the stock solution at -20°C for long-term stability.
Protocol 2: Working Solution Preparation (10 µg/mL)
Objective: To prepare a dilute working solution suitable for direct infusion or LC-MS analysis.
Materials:
-
H-Leu-Phe-NH2 HCl stock solution (1 mg/mL)
-
LC-MS grade water with 0.1% formic acid
-
LC-MS grade ACN with 0.1% formic acid
-
Microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Prepare a 50:50 solution of LC-MS grade water with 0.1% formic acid and LC-MS grade ACN with 0.1% formic acid. This will serve as your dilution solvent. The addition of formic acid aids in the protonation of the peptide, enhancing the ESI signal.[7]
-
Pipette 10 µL of the 1 mg/mL stock solution into a clean microcentrifuge tube.
-
Add 990 µL of the dilution solvent to the tube.
-
Vortex briefly to mix. The final concentration will be 10 µg/mL. This working solution is now ready for analysis.
Protocol 3: Mass Spectrometer Analysis
Objective: To acquire MS and MS/MS spectra of H-Leu-Phe-NH2 HCl.
Instrumentation:
-
A mass spectrometer equipped with an ESI source (e.g., triple quadrupole, ion trap, or Q-TOF).
Method:
-
Infusion Analysis (for initial setup and tuning):
-
Set up a syringe pump to directly infuse the 10 µg/mL working solution into the ESI source at a flow rate of 5-10 µL/min.
-
Operate the mass spectrometer in positive ion mode.
-
Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to achieve a stable and robust signal for the [M+H]⁺ ion at m/z 278.19.
-
-
LC-MS Analysis (for chromatographic performance):
-
Inject 1-5 µL of the 10 µg/mL working solution onto a suitable reversed-phase column (e.g., C18).
-
Use a simple gradient elution, for example, from 5% to 95% ACN (with 0.1% formic acid) over 5-10 minutes.
-
Acquire full scan MS data to observe the elution of the [M+H]⁺ ion.
-
-
MS/MS Fragmentation Analysis:
-
Set up a product ion scan experiment targeting the precursor ion at m/z 278.19.
-
Apply collision energy to induce fragmentation. The optimal collision energy will vary depending on the instrument type and should be determined empirically. Start with a collision energy of around 15-25 eV and optimize to obtain a rich fragmentation spectrum with clear b₁ and y₁ ions.
-
Acquire the MS/MS spectrum and verify the presence and relative intensities of the expected fragment ions.
-
Data Interpretation and System Validation
The acquired MS/MS spectrum of H-Leu-Phe-NH2 HCl should be evaluated for the following:
-
Mass Accuracy: The measured m/z values of the precursor and fragment ions should be within the specified mass tolerance of the instrument.
-
Fragmentation Pattern: The presence and relative abundance of the b₁ and y₁ ions should be consistent. Deviations may indicate issues with collision energy or gas pressure in the collision cell.
-
Sensitivity: The signal intensity of the fragment ions can be used to monitor the sensitivity of the instrument over time.
Consistent and predictable fragmentation of H-Leu-Phe-NH2 HCl provides confidence in the instrument's ability to generate reliable data for unknown samples.
Workflow for Using H-Leu-Phe-NH2 HCl as a Standard
The following diagram outlines a typical workflow for incorporating H-Leu-Phe-NH2 HCl into a routine mass spectrometry analysis.
Caption: Routine workflow for instrument performance verification.
Conclusion
H-Leu-Phe-NH2 HCl is a valuable and cost-effective standard for the verification of fragmentation performance in mass spectrometry. Its simple structure, predictable fragmentation, and ease of use make it an essential tool for any laboratory conducting peptide or small molecule analysis. The regular use of this standard as outlined in this application note will contribute to higher data quality, increased confidence in results, and improved reproducibility of mass spectrometric analyses.
References
- Google P
-
Wojtkiewicz, B. A., et al. (2021). Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows. Current Protocols, 1(3), e81. [Link]
- Paizs, B., & Suhai, S. (2005). Fragmentation pathways of protonated peptides. Mass Spectrometry Reviews, 24(4), 508-548.
- Vea, J., & Harrison, A. G. (2001). The fragmentation of protonated peptides containing leucine and isoleucine. Journal of the American Society for Mass Spectrometry, 12(4), 433-440.
-
ACS Publications. Relating Electrospray Ionization Response to Nonpolar Character of Small Peptides. [Link]
-
Bruker. Peptide Calibration Standard. [Link]
-
Shimadzu. LC/MS Method and Results: ESI/APCI Methods, CID & Ion Analysis. [Link]
- Sleno, L., & Volmer, D. A. (2004). Ion activation methods for tandem mass spectrometry. Journal of Mass Spectrometry, 39(10), 1091-1112.
-
Wojtkiewicz, B. A., et al. (2021). Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows. Current Protocols, 1(3), e81. [Link]
-
PubChem. H-D-Phe-NH2 hcl. [Link]
- Metz, T. O., et al. (2007). RPLC-MS/MS analysis of the human serum proteome. Methods in Molecular Biology, 359, 197-212.
-
Wikipedia. Collision-induced dissociation. [Link]
-
PubChem. Phenylalanyl-leucyl-phenylalanyl-glutaminyl-prolyl-glutaminyl-arginyl-phenylalaninamide. [Link]
- Adan, R. A., et al. (1995). Identification of a novel receptor for melanocyte-stimulating hormone and its ligands. FEBS Letters, 361(2-3), 203-207.
- Lemr, K., & Schug, K. A. (2012). Mass calibration and resolution in mass spectrometry. The Encyclopedia of Mass Spectrometry, 9, 78-85.
-
Mascot. Peptide fragmentation. [Link]
-
Stanford University Mass Spectrometry. Fundamentals: Peptide Quantitation Strategies. [Link]
-
Chemistry LibreTexts. Fragmentation Patterns in Mass Spectra. [Link]
-
PubChem. Leucyl-phenylalanine amide. [Link]
-
Chemguide. mass spectra - fragmentation patterns. [Link]
-
Portland Press. A beginner's guide to mass spectrometry–based proteomics. [Link]
-
SCIEX. Reading and understanding mass spectra - Episode 2 | Introduction to LC-MS. [Link]
-
Bruker. Peptide Calibration MS Standard II. [Link]
-
AB SCIEX. Peptide Mass Standards Kit for Calibration of AB SCIEX MALDI-TOF™ Instruments. [Link]
-
ACS Publications. Uncovering Distinct Peptide Charging Behaviors in Electrospray Ionization Mass Spectrometry Using a Large-Scale Dataset. [Link]
-
NIH National Library of Medicine. Fragmentation Characteristics of Collision-Induced Dissociation in MALDI TOF/TOF Mass Spectrometry. [Link]
-
Knowbee Tutoring. Mass Spectrometry Fragmentation Part 1. [Link]
-
Chemistry LibreTexts. 7.8: Protein Analysis using Electrospray Ionization Mass Spectroscopy. [Link]
-
Waters Corporation. Peptide Standards & Kits. [Link]
-
NIH National Library of Medicine. Supercharged Protein and Peptide Ions Formed by Electrospray Ionization. [Link]
Sources
- 1. Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of peptide synthesis products by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collision-induced dissociation (CID) of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 5. Calibration of mass spectrometric peptide mass fingerprint data without specific external or internal calibrants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. store.bruker.com [store.bruker.com]
- 7. Buy H-Phe-gly-nh2 hydrochloride [smolecule.com]
- 8. chemimpex.com [chemimpex.com]
- 9. L-Leucinamide hydrochloride; CAS No.: 10466-61-2; Synonyms: H-Leu-NH2.HCl [chemshuttle.com]
- 10. Leucyl-phenylalanine amide | C15H23N3O2 | CID 3082491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Dissociation Technique Technology Overview | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Mascot help: Peptide fragmentation [matrixscience.com]
- 13. stacks.cdc.gov [stacks.cdc.gov]
Troubleshooting & Optimization
Technical Support Center: Hydrophobic Dipeptide Solubility
Status: Online Agent: Senior Application Scientist Topic: Troubleshooting Solubility & Aggregation in Hydrophobic Dipeptide Salts
Welcome to the Peptide Formulation Support Hub
Overview: Hydrophobic dipeptides (e.g., Phe-Phe, Leu-Val, Trp-Tyr) present a unique paradox in biochemistry. While short, their high hydrophobicity often drives rapid self-assembly into nanotubes or hydrogels rather than true solution, even when synthesized as salts (HCl, TFA). This guide addresses the three most common "tickets" we receive regarding these stubborn molecules.
Ticket #001: The "Brick Dust" Scenario
Issue: My dipeptide salt (e.g., Leu-Phe·HCl) will not dissolve in water or PBS, even with vortexing. It remains a floating powder or a sediment.
Diagnosis: You are likely battling the Isoelectric Point (pI) Trap or the Hydrophobic Effect . Even as a salt, if the pH of your solvent is near the peptide's pI, the net charge approaches zero, causing precipitation. Furthermore, the pre-existing counter-ion (e.g., Cl⁻) may not provide enough steric or electrostatic repulsion to overcome the Van der Waals forces between hydrophobic side chains.
Resolution Protocol:
-
Calculate Net Charge: Determine the pI.
-
Acidic Peptides (Net -): Adjust solvent to pH > pI using mild bases (0.1% NH₄OH or Ammonium Bicarbonate).
-
Basic Peptides (Net +): Adjust solvent to pH < pI using Acetic Acid (10%) or TFA (0.1%).
-
Neutral/Hydrophobic:[1] Proceed to Step 2.
-
-
The "Solvent Shift" Technique (Standard Operating Procedure): Do not attempt to dissolve directly in aqueous buffer.
-
Step A: Dissolve the peptide completely in a minimal volume of DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide). These aprotic solvents disrupt inter-peptide hydrogen bonding.
-
Step B: Slowly add the aqueous buffer dropwise to the organic stock while vortexing.
-
Limit: Keep final organic content < 5% (v/v) for biological compatibility.
-
-
Visualization (Decision Matrix):
Figure 1: Decision matrix for initial solubilization. Note the critical branch for high hydrophobicity requiring organic co-solvents.
Ticket #002: The "Jello" Effect (Unwanted Gelation)
Issue: I sonicated my peptide solution to help it dissolve. It turned clear for a moment, then solidified into a hydrogel.
Diagnosis:
You have inadvertently triggered Shear-Induced Self-Assembly . Many hydrophobic dipeptides (especially those containing Phenylalanine, like FF or Fmoc-FF) are potent low-molecular-weight gelators (LMWGs). Sonication provides the energy to break initial clusters but also promotes the alignment of
Scientific Insight:
Hydrophobic dipeptides assemble via
Resolution Protocol:
-
Thermal Cycling (The "Melt"):
-
Instead of sonication, use a water bath heated to 40–50°C (check peptide stability first).
-
Gently swirl.[2] Heat disrupts the hydrogen bonding network more chaotically than sonication, preventing ordered fiber formation.
-
-
Chaotropic Interruption:
-
Add a Chaotrope to the buffer. These ions disrupt the water structure and reduce the hydrophobic effect.
-
Agents: Urea (up to 6M), Guanidine HCl (up to 6M), or Sodium Thiocyanate.
-
Mechanism:[3][4] They lower the energy penalty of exposing hydrophobic groups to water, preventing the peptide from "hiding" inside a gel network.
-
-
Use of Hydrotropes:
-
For non-denaturing applications, use Hydrotropes like Sodium Benzoate or Nicotinamide. These amphiphilic salts stabilize hydrophobic solutes without the toxicity of strong chaotropes.
-
Ticket #003: The Salt Trap (Counter-ion Selection)
Issue: I ordered the TFA salt of my peptide, but it's less soluble than the HCl salt I used previously.
Diagnosis: This is a classic Hofmeister Series issue combined with Ion Pairing .
-
TFA (Trifluoroacetate): A hydrophobic counter-ion.[5] It forms tight "ion pairs" with the peptide's amine groups. This neutralizes the charge and adds a hydrophobic "shield," making the peptide more soluble in organic solvents but less soluble in water.
-
HCl (Chloride): A smaller, more hydrated counter-ion. It dissociates more readily in water, leaving the peptide charged and solvated.
Resolution Protocol:
-
Counter-ion Exchange: If the TFA salt is insoluble in your aqueous buffer, you must exchange the counter-ion.
-
Method: Dissolve peptide in weak acetic acid, lyophilize, and repeat 3x. This replaces TFA with Acetate (often more soluble).
-
Alternative: Use a pre-packed ion-exchange resin column to swap TFA⁻ for Cl⁻.
-
-
Hofmeister "Salting In": If you cannot change the peptide salt, change the buffer salt.
-
Add salts containing "Salting In" anions (e.g., Perchlorate, Thiocyanate) if compatible with the assay.
-
Avoid: High concentrations of "Salting Out" ions (Sulfates, Phosphates) which strip water from the peptide surface and force aggregation.
-
Data: Counter-ion Impact on Solubility
| Counter-ion | Hydrophobicity | Aqueous Solubility | Organic Solubility | Recommended For |
| Chloride (Cl⁻) | Low | High | Low | General aqueous buffers |
| Acetate (OAc⁻) | Low/Medium | High | Medium | Cell culture (less toxic) |
| TFA⁻ | High | Low | High | HPLC, Purification, Synthesis |
| Tosylate | Very High | Very Low | Very High | Preventing gelation (steric bulk) |
Mechanism of Action: Solubilization vs. Gelation
The following diagram illustrates the microscopic competition between solvation (dissolving) and stacking (gelling).
Figure 2: Breaking the
Frequently Asked Questions (FAQs)
Q: Can I use Cyclodextrins to help?
A: Yes.
Q: Why does my peptide precipitate after 24 hours? A: This is "Ostwald Ripening" or slow thermodynamic equilibration. Your initial solution was likely metastable (supersaturated). To fix this, filter the solution (0.22 µm) immediately after preparation to remove "nucleation seeds" that trigger precipitation.
Q: Is 5% DMSO toxic to my cells? A: Generally, 0.1% to 1% is the safe limit for most cell lines. If you need 5% to dissolve the peptide, you must perform a "vehicle control" experiment to ensure the DMSO isn't causing the observed effects.
References
-
National Institutes of Health (NIH). A Review of Hydrotropic Solubilization Techniques. [Link]
-
Royal Society of Chemistry (RSC). Gelation behavior of short protected peptides in organic medium. [Link]
Sources
- 1. bachem.com [bachem.com]
- 2. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drop-casting hydrogels at a liquid interface: the case of hydrophobic dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stabilizing bubble and droplet interfaces using dipeptide hydrogels - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB01053B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: H-Leu-Phe-NH2 Synthesis & Racemization Control
Current Status: Operational Topic: Minimizing Diastereomeric Impurities during L-Leucyl-L-Phenylalaninamide Synthesis Ticket Priority: High (Chiral Purity Critical)
Executive Summary
You are encountering challenges with the chiral purity of H-Leu-Phe-NH2 . While Leucine (Leu) and Phenylalanine (Phe) are standard amino acids, the synthesis of hydrophobic dipeptide amides presents specific racemization risks, particularly if the synthetic route activates the C-terminal Phenylalanine.[1]
This guide provides a self-validating protocol to ensure >99% diastereomeric excess (de). It prioritizes the Oxyma Pure/DIC activation strategy over legacy HOBt/HATU methods due to superior racemization suppression.
Module 1: Critical Route Selection (The "Hidden" Risk)
Before optimizing reagents, validate your synthetic strategy.[1] The most common cause of racemization in this specific sequence is activating the Phenylalanine residue .
| Strategy | Route Description | Racemization Risk | Verdict |
| Route A (Correct) | Coupling Fmoc-Leu-OH to H-Phe-NH₂ (or Phe-Rink Amide Resin).[1] | Low. Fmoc-Leu is urethane-protected, preventing oxazolone formation.[1] | RECOMMENDED |
| Route B (Fatal) | Coupling Fmoc-Leu-Phe-OH to Ammonia (NH₃).[1] | Critical. Activating the C-terminal Phe creates a 5(4H)-oxazolone intermediate, causing 10-50% racemization.[1] | DO NOT USE |
Technical Insight: Urethane protecting groups (Fmoc/Boc) on the activated amino acid (Leu in Route A) prevent racemization by blocking the nucleophilic attack of the amide nitrogen on the activated carbonyl.[1] Route B lacks this protection on the activated Phe.[1]
Module 2: The Mechanism of Failure
Understanding how racemization occurs allows you to prevent it.[1] The primary culprit is the 5(4H)-oxazolone pathway (also known as azlactone formation), which is faster than direct enolization.[1]
Racemization Pathway Diagram
Caption: The 5(4H)-oxazolone pathway. Base-catalyzed cyclization competes with the desired coupling.[1] Once the oxazolone forms, it enolizes rapidly, destroying chiral purity.[1]
Module 3: Optimized Coupling Protocol
To maximize chiral integrity, replace HOBt/HATU with Oxyma Pure . Oxyma creates an activated ester that is more reactive than OBt esters but less prone to oxazolone formation due to its specific pKa (4.[1]60) and leaving group geometry.
Reagent Selection Matrix
| Component | Standard (Legacy) | High-Fidelity (Recommended) | Reasoning |
| Activator | HBTU / HATU | DIC (Diisopropylcarbodiimide) | Uronium salts (HATU) require base (DIEA) to function, which risks base-catalyzed racemization.[1] DIC is neutral.[1] |
| Additive | HOBt / HOAt | Oxyma Pure | Oxyma shows superior suppression of racemization compared to HOBt and is non-explosive [1][2].[1][2][3] |
| Base | DIEA (Diisopropylethylamine) | None (or Collidine if needed) | In DIC/Oxyma coupling, no base is required for the activation step, eliminating the primary cause of proton abstraction.[1] |
Step-by-Step Synthesis (Solid Phase / Solution Phase)
Target: H-Leu-Phe-NH₂ (via Route A)[1]
-
Preparation:
-
Activation:
-
Coupling:
-
Add the pre-activated mixture to H-Phe-NH₂ (or H-Phe-Rink Resin).[1]
-
Crucial: Do NOT add DIEA unless the Phe-amine is supplied as a salt (e.g., HCl salt).[1] If it is a salt, add exactly 1.0 eq of TMP (2,4,6-Collidine) .[1] Collidine is sterically hindered and less likely to abstract the
-proton than DIEA.[1]
-
-
Completion:
-
Agitate for 60 minutes.
-
Perform a Kaiser test (if solid phase) or TLC (if solution) to confirm consumption of amine.[1]
-
Module 4: Analytical Validation
You cannot fix what you cannot measure. Standard C18 HPLC often fails to separate L-Leu-L-Phe from D-Leu-L-Phe due to their similar hydrophobicity.[1]
Recommended Analytical Method: Marfey’s Analysis
If you suspect racemization, direct HPLC is often insufficient.[1] Use Marfey’s Reagent (FDAA) for definitive proof.[1]
-
Hydrolysis: Hydrolyze a small aliquot of peptide (6N HCl, 110°C, 24h).
-
Derivatization: React the hydrolysate with FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide).
-
Separation: FDAA converts enantiomers (L-Leu vs D-Leu) into diastereomers which are easily separable on a standard C18 column.[1]
-
Quantification: Compare peak areas of L-Leu-FDAA vs D-Leu-FDAA.
Direct HPLC Conditions (If Marfey's is unavailable)
-
Column: C18 (high carbon load) or Phenyl-Hexyl (pi-pi interactions help separate diastereomers).[1]
-
Mobile Phase: 0.1% TFA in Water (A) / Acetonitrile (B).[1]
-
Gradient: Shallow gradient (e.g., 20% B to 35% B over 30 minutes). Steep gradients merge diastereomers.
Troubleshooting FAQs
Q: I am using HATU because it is "stronger." Why is my purity low?
A: HATU is extremely reactive, but it requires basic conditions (pH 8-9 via DIEA) to function.[1] This high pH promotes the abstraction of the
Q: My Phe-NH₂ is an HCl salt. Can I use TEA to neutralize it? A: Avoid Triethylamine (TEA). It is a strong, unhindered base that promotes racemization.[1] Use DIEA (better) or Collidine (best) in a strict 1:1 ratio with the HCl salt.[1] Never use excess base.[1]
Q: Can I use microwave synthesis? A: Use caution. While microwaves accelerate coupling, the thermal energy can overcome the activation barrier for oxazolone formation.[1] Limit temperature to 50°C for Cys/His/Phe couplings.[1] For H-Leu-Phe-NH2, 75°C is acceptable only if using Oxyma/DIC.[1]
References
-
Subirós-Funosas, R., et al. (2009).[1] "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion."[1][4] Chemistry – A European Journal.[1] [1]
-
Manne, S. R., et al. (2020).[1][3] "OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis." Synthesis.
-
Carpino, L. A., et al. (2002).[1] "The Diisopropylcarbodiimide/1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Practice." Journal of Organic Chemistry.
Sources
Technical Support Center: HPLC Purification of H-Leu-Phe-NH2 HCl
Executive Summary
H-Leu-Phe-NH2 HCl (L-Leucyl-L-phenylalaninamide hydrochloride) presents a unique chromatographic challenge: it combines a highly hydrophobic dipeptide core (Leucine/Phenylalanine) with a basic N-terminal amine and a polar C-terminal amide.[1] While the HCl salt form confers water solubility, the hydrophobic side chains dictate strong retention on Reverse Phase (RP) stationary phases.
This guide moves beyond generic protocols, addressing the specific physicochemical interactions of this molecule to ensure high purity (>98%) and recovery.
Module 1: The "Gold Standard" Purification Protocol
User Question: "I need a robust starting point for purifying H-Leu-Phe-NH2 HCl. What conditions maximize resolution and peak shape?"
The Scientific Rationale
For this specific dipeptide, Reverse Phase Chromatography (RP-HPLC) is the method of choice.
-
Stationary Phase: A C18 column is required to engage the hydrophobic Phenylalanine and Leucine side chains.
-
Mobile Phase Modifier: Trifluoroacetic Acid (TFA) is critical.[1][2][3][4] The free N-terminal amine (
) is positively charged at acidic pH.[1] Without TFA to form an ion pair, this amine will interact with residual silanols on the silica surface, causing severe peak tailing.
Standard Operating Procedure (SOP)
| Parameter | Specification | Rationale |
| Column | C18 (ODS), 5µm, 100Å pore size | 100Å is ideal for small molecules/dipeptides.[1] C18 provides necessary retentivity.[1][5] |
| Mobile Phase A | Water + 0.1% (v/v) TFA | TFA suppresses silanol ionization and ion-pairs with the peptide amine.[1] |
| Mobile Phase B | Acetonitrile (ACN) + 0.1% (v/v) TFA | ACN has lower viscosity than Methanol, keeping backpressure low.[1] |
| Gradient | 5% B to 60% B over 30 min | The peptide is hydrophobic; a shallow gradient ensures separation from impurities.[1] |
| Flow Rate | 1.0 mL/min (for 4.6mm ID) | Standard linear velocity.[1] |
| Detection | UV 214 nm (Peptide bond) & 254 nm (Phe) | Dual-wavelength monitoring confirms identity (Phe absorbs at 254nm).[1] |
| Temperature | 25°C - 30°C | Ambient is usually sufficient; elevated T improves mass transfer if peaks are broad.[1] |
Workflow Visualization
Figure 1: Logical workflow for establishing the initial purification method.
Module 2: Troubleshooting & FAQs
User Question: "My peak is tailing significantly (As > 1.5). Is my column dead?"
Issue 1: Peak Tailing (The Amine-Silanol Interaction)
Diagnosis: The N-terminal amine of H-Leu-Phe-NH2 is interacting with deprotonated silanols (
Corrective Actions:
-
Increase TFA: Boost TFA concentration to 0.15% or 0.2% . This lowers pH further (suppressing silanol ionization) and increases the concentration of the ion-pairing agent.
-
Switch to TEAP: If TFA fails, use Triethylamine Phosphate (TEAP) buffer at pH 3.[1]0. Triethylamine competes effectively for silanol sites, "blocking" them from the peptide.[1]
-
Check Column End-capping: Ensure you are using a "fully end-capped" column.[1] Older "un-capped" silica columns are notorious for binding amines.[1]
User Question: "I see a ghost peak in my blank run after the peptide injection."
Issue 2: Carryover (Hydrophobic Adsorption)
Diagnosis: The Phenylalanine and Leucine residues are highly hydrophobic. The peptide may be adsorbing to the injector seal, loop, or column frit and eluting slowly in subsequent runs.
Corrective Actions:
-
Sawtooth Wash: After the main peak elutes, ramp the gradient to 95% B and hold for 5 minutes, then re-equilibrate.
-
Needle Wash: Ensure your autosampler needle wash solution contains at least 50% Organic (ACN or MeOH) to dissolve hydrophobic residues.[1]
Troubleshooting Decision Tree
Figure 2: Decision matrix for diagnosing common chromatographic anomalies.
Module 3: Sample Preparation & Solubility
User Question: "The label says 'HCl salt', so I dissolved it in water, but it crashed out when I injected it. Why?"
The Solubility Paradox
While the HCl salt aids dissolution in bulk water, the high local concentration of the hydrophobic peptide upon injection into a C18 column can lead to precipitation if the mobile phase environment changes too rapidly.
Protocol for Robust Sample Prep:
-
Dissolution Solvent: Do not dissolve in 100% Acetonitrile or Methanol.[1] This causes "solvent effect" (peak splitting) because the solvent is stronger than the mobile phase.
-
Recommended Diluent:
-
Initial: Dissolve the powder in a small volume of 50% Acetic Acid or Methanol (e.g., 10% of final volume).
-
Final: Dilute to volume with 0.1% TFA in Water .
-
Target: Final composition should be roughly 10-20% organic, matching the starting conditions of your gradient.
-
-
Filtration: Always filter through a 0.22 µm PTFE or Nylon filter before injection to protect the column frit.[1]
References
-
PubChem. (2025).[1] H-Phe-Leu-OBzl.HCl Compound Summary. National Library of Medicine.[1] [Link][1]
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1] (Standard reference for RP-HPLC mechanisms).
-
Waters Corporation. (2024).[1] Troubleshooting Peak Tailing in Reverse Phase Chromatography. Waters Knowledge Base. [Link]
-
Chromatography Forum. (2010).[1] HPLC method for hydrophobic peptide from antibody digest. (Discussion on hydrophobic peptide solubility and column selection). [Link]
Sources
- 1. H-Phe-Leu-OBzl.HCl | C22H29ClN2O3 | CID 70633701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. support.waters.com [support.waters.com]
- 4. Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns - FAQ [mtc-usa.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Optimizing pH for H-Leu-Phe-NH2 enzymatic stability
Technical Support Center: Peptide Stability Optimization Subject: Optimizing pH for H-Leu-Phe-NH2 Enzymatic Stability Ticket ID: #STAB-LP-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
Executive Summary
You are likely observing rapid degradation of H-Leu-Phe-NH2 (L-Leucyl-L-Phenylalanine amide) in your biological assays. This is a common kinetic bottleneck caused by the overlap between the peptide's structural vulnerabilities and the pH optima of ubiquitous proteases.
H-Leu-Phe-NH2 contains three distinct sites of potential enzymatic attack:
-
The N-terminal Amine: Highly susceptible to Aminopeptidases (e.g., APN/CD13).
-
The Peptide Bond (Leu-Phe): A prime target for Chymotrypsin-like serine proteases and metalloproteases (e.g., Thermolysin).
-
The C-terminal Amide: generally resistant to Carboxypeptidases but susceptible to specific amidases.
The Critical Insight: Most of these enzymes function optimally at pH 7.0–8.0 . To stabilize your peptide without altering its sequence, you must shift the environmental pH to a range where the catalytic triads of these enzymes are electrically disabled (protonated) or the peptide conformation resists binding.
Part 1: Troubleshooting & FAQs
Q1: My peptide degrades within minutes in PBS (pH 7.4). Is this chemical or enzymatic?
Diagnosis: This is almost certainly enzymatic . Technical Explanation: Chemical hydrolysis of the amide bond at neutral pH (7.4) is kinetically negligible at room temperature (half-life > years). However, pH 7.4 is the exact thermodynamic "sweet spot" for cytosolic and membrane-bound peptidases.
-
Mechanism: At pH 7.4, the catalytic Histidine residue in serine proteases (like Chymotrypsin) is unprotonated (neutral), allowing it to act as a general base in the charge-relay system. Simultaneously, the N-terminus of your peptide is partially unprotonated, facilitating nucleophilic attack or recognition by aminopeptidases.
-
Validation Test: Incubate your peptide in the same buffer after heat-inactivating the biological matrix (95°C for 10 min). If degradation stops, it is enzymatic.
Q2: What is the "Safe Zone" pH for this specific dipeptide?
Recommendation: pH 3.0 – 5.0 . Why this works:
-
Enzyme Deactivation: Below pH 5.0, the imidazole ring of the catalytic Histidine (pKa ~6.0–7.0) in many proteases becomes protonated (
). This breaks the "charge relay" system required for peptide bond cleavage. -
Substrate Protection: At pH < 5.0, the N-terminal amine of H-Leu-Phe-NH2 is fully protonated (
). Many aminopeptidases require a free amine or a metal-coordinated amine for binding; protonation drastically increases , effectively shielding the substrate.
Q3: I cannot change the assay pH. How do I stabilize the peptide at pH 7.4?
Strategy: If you are locked into physiological pH, you must use Specific Enzyme Inhibitors .
-
Targeting Aminopeptidases: Add Bestatin (10–50 µM). This is critical because the free N-terminal Leucine is a high-affinity substrate for Aminopeptidase N.
-
Targeting Serine Proteases: Add PMSF (1 mM) or AEBSF . These covalently modify the active site Serine.
-
Targeting Metalloproteases: Add EDTA (1–5 mM). This chelates Zinc (
), which is an essential cofactor for enzymes like Thermolysin that cleave hydrophobic residues (Leu-Phe).
Part 2: Experimental Protocols
Protocol A: pH Stability Profiling Assay
Determine the precise half-life (
Materials:
-
Stock Solution: 10 mM H-Leu-Phe-NH2 in DMSO.
-
Buffers:
-
pH 3.0: 50 mM Citrate Buffer
-
pH 5.0: 50 mM Acetate Buffer
-
pH 7.4: 50 mM Phosphate Buffered Saline (PBS)
-
pH 9.0: 50 mM Tris-HCl or Borate
-
-
Quench Solution: 1% Trifluoroacetic Acid (TFA) in 50% Acetonitrile.
Workflow:
-
Preparation: Dilute peptide stock to 100 µM in each buffer (pre-warmed to 37°C).
-
Incubation: Incubate mixtures at 37°C.
-
Sampling: At
minutes, remove 100 µL aliquots. -
Quenching: Immediately add 100 µL Quench Solution to stop enzymatic activity and precipitate large proteins.
-
Analysis: Centrifuge (10,000 x g, 5 min) and inject supernatant onto RP-HPLC.
Data Analysis:
Plot
Part 3: Data & Visualization
Table 1: Enzyme Susceptibility Profile for H-Leu-Phe-NH2
| Enzyme Class | Specific Example | Target Site on H-Leu-Phe-NH2 | Optimal pH | Inhibitor |
| Aminopeptidase | Aminopeptidase N (CD13) | Leu -Phe (N-terminal cleavage) | 7.0 – 8.0 | Bestatin, Amastatin |
| Serine Protease | Chymotrypsin | Leu-Phe (C-terminal side) | 7.8 – 8.0 | PMSF, AEBSF |
| Metalloprotease | Thermolysin | Leu -Phe (N-terminal side of hydrophobic) | 7.0 – 9.0 | EDTA, 1,10-Phenanthroline |
| Acid Protease | Pepsin | Leu-Phe (Non-specific hydrophobic) | 1.5 – 2.5 | Pepstatin A |
Visualization 1: Degradation Pathways & pH Influence
Caption: Enzymatic cleavage sites on H-Leu-Phe-NH2. Red/Green arrows indicate primary degradation pathways active at neutral pH. Lowering pH inhibits these steps.
Visualization 2: Troubleshooting Decision Tree
Caption: Step-by-step logic for stabilizing H-Leu-Phe-NH2 based on experimental constraints.
References
-
Enzymatic Synthesis and Hydrolysis Kinetics: Calvet, S., et al. (1993). "Enzymatic synthesis of X-Phe-Leu-NH2 in low water content systems." Biochimica et Biophysica Acta (BBA).
-
Chymotrypsin Mechanism & pH Dependence: Bender, M. L., et al. (1967). "The pH dependence of the catalytic hydrolysis of N-acetyl-L-tryptophanamide by chymotrypsin." Journal of the American Chemical Society.
-
Peptide Stability in Serum: Koehbach, J., et al. (2021). "Stability of peptides in human serum." ResearchGate.[1]
-
General Peptide Handling: Agilent Technologies. "Efficient Purification of Synthetic Peptides at High and Low pH." Application Note.
Sources
Technical Support Center: H-Leu-Phe-NH2 Stability & Storage Guide
Document ID: TS-LP-004 Subject: Prevention of Degradation in Leucyl-Phenylalanine Amide (H-Leu-Phe-NH2) Last Updated: 2026-02-03 Audience: Research Scientists, Biochemists, QC Analysts[1]
Executive Summary & Chemical Context[1][2][3][4][5][6]
H-Leu-Phe-NH2 is a hydrophobic dipeptide amide often used as a substrate for proteolytic enzymes (e.g., thermolysin) or as a building block for self-assembling peptide nanomaterials.[1]
Unlike complex long-chain peptides, H-Leu-Phe-NH2 is chemically robust regarding oxidation (lacking Met, Cys, Trp). However, it possesses two critical vulnerabilities that users frequently misidentify as "bad batches":
-
Hygroscopic Hydrolysis: The C-terminal amide is susceptible to deamidation if moisture is introduced.[1]
-
Hydrophobic Aggregation: Due to the Leucine and Phenylalanine side chains, this peptide resists dissolution in pure water and can form supramolecular gels, often mistaken for precipitation or degradation.
This guide provides a self-validating system to ensure the integrity of your H-Leu-Phe-NH2 stock.[1]
The Degradation Mechanisms (The "Why")
To prevent degradation, one must understand the chemical pathways driving it.
A. Chemical Hydrolysis (Deamidation & Cleavage)
Moisture is the primary catalyst for chemical degradation.[1] In the presence of water and trace acid/base (often from atmospheric CO2 or improper buffers), two reactions compete:
-
C-Terminal Deamidation: Conversion of the amide group (-NH2) to a free acid (-OH), releasing ammonia.[1] This changes the charge state and solubility of the molecule.
-
Peptide Bond Cleavage: The bond between Leu and Phe breaks, yielding free Leucine and Phenylalanine amide.
B. Physical Degradation (Aggregation)
While not a chemical change, aggregation renders the peptide unusable for quantitative assays.[1] H-Leu-Phe-NH2 is amphiphilic but dominated by hydrophobic forces. In aqueous solution, it tends to stack via
Visualizing the Degradation Pathways
The following diagram illustrates the chemical fate of H-Leu-Phe-NH2 if storage conditions are breached.
Figure 1: Chemical and physical degradation pathways.[1] Pathway A alters the net charge; Pathway B destroys the sequence. Dashed line represents physical aggregation.
Storage Protocol (The "How")
This protocol is designed to be self-validating . If you follow these steps, the peptide’s physical appearance and solubility profile will remain consistent.
A. Lyophilized Powder (Long-Term Storage)
| Parameter | Specification | Mechanism of Action |
| Temperature | -20°C (or -80°C) | Arrhenius equation: Lower T exponentially slows hydrolysis rates.[1] |
| Container | Amber glass or opaque plastic | Prevents light-induced radical formation (minor risk, but best practice).[1] |
| Atmosphere | Desiccated | Silica gel packs absorb trapped moisture that catalyzes deamidation.[1] |
| Seal | Parafilm® over cap | Creates a secondary barrier against gas exchange.[1] |
CRITICAL PROTOCOL: Opening the Vial
-
Remove vial from freezer.
-
WAIT 30-60 MINUTES until the vial feels warm to the touch.
-
Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic peptide powder.[3] This invisible water layer will degrade the remaining peptide once returned to the freezer.
-
-
Weigh quickly and re-seal immediately (preferably under nitrogen gas flow).[4]
B. In Solution (Short-Term Only)
Status: Avoid if possible
If you must store H-Leu-Phe-NH2 in solution:
-
Solvent: Dissolve in 100% DMSO or DMF first to create a high-concentration stock (e.g., 10-50 mM).
-
Aliquot: Split into single-use volumes (e.g., 20 µL).
-
Flash Freeze: Snap-freeze in liquid nitrogen to prevent crystal growth.
-
Store: -80°C.
-
Limit: Use within 1 month. Do not refreeze.
Reconstitution & Solubility Guide
The most common "technical issue" reported for H-Leu-Phe-NH2 is insolubility. This is a physical property, not a defect.
Standard Reconstitution Workflow:
-
Primary Solvent: Add organic solvent first .[1]
-
Recommended: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).
-
Volume: Use enough to reach ~50% of final volume if possible, or at least a high concentration stock.
-
-
Secondary Diluent: Slowly add water or buffer second .[1]
-
Warning: Adding water to the solid peptide first often results in a gummy precipitate that is difficult to re-dissolve.
-
-
Sonication: If the solution is cloudy, sonicate for 15-30 seconds.
Solvent Compatibility Table:
| Solvent | Solubility Rating | Notes |
| Water / PBS | Poor / Insoluble | Likely to gel or precipitate.[1] |
| DMSO | Excellent | Best for stock solutions. |
| Acetonitrile (ACN) | Good | Good for HPLC prep; volatile.[1] |
| Methanol/Ethanol | Moderate | May require warming. |
Troubleshooting & FAQs
Q1: The peptide has turned into a sticky gum/gel after adding water. Is it degraded?
-
Diagnosis: Likely not degraded, but physically aggregated. Hydrophobic peptides like H-Leu-Phe-NH2 self-assemble in water.
-
Fix: Add a small volume of acetic acid (10%) or pure DMSO to the vial and sonicate. For future experiments, dissolve in organic solvent before adding aqueous buffer.
Q2: I see an extra peak on my HPLC after 2 months of storage.
-
Diagnosis: Check the retention time.
-
Earlier elution: Likely hydrolysis products (free Leu or H-Leu-Phe-OH) which are more polar.
-
Later elution: Likely aggregation dimers or incomplete elution.
-
-
Validation: Run a fresh standard. If the peak persists, the amide bond has likely hydrolyzed due to moisture ingress. Discard the batch.
Q3: Can I store the peptide at 4°C (Refrigerator)?
-
Answer: Only for very short periods (< 1 week) and only if perfectly desiccated. The high humidity in refrigerators often penetrates vials better than in freezers. -20°C is significantly safer.
Q4: My assay results are inconsistent (high variability).
-
Root Cause: Adsorption loss.[1] Hydrophobic peptides stick to polypropylene (plastic) tubes.
-
Fix: Use Low-Bind plasticware or glass vials for all dilutions. This ensures the concentration you calculate is the concentration effectively delivered.
Decision Tree: Storage Workflow
Use this logic flow to determine the immediate handling of your peptide upon receipt.
Figure 2: Decision matrix for handling incoming peptide shipments to maximize longevity.
References
-
Bachem. (2024). Handling and Storage Guidelines for Peptides. Bachem Technical Library. Link
-
Sigma-Aldrich. (2024). Synthetic Peptide Handling & Storage Protocol. Merck KGaA. Link
-
PubChem. (2025).[1] Compound Summary: Leu-Phe (CID 6992310).[1] National Center for Biotechnology Information. Link
-
AAPPTEC. (2024). Handling and Storage of Peptides - FAQ. Link
Sources
Validation & Comparative
Comparative Guide: H-Leu-Phe-NH2 vs. H-Phe-Phe-NH2 Binding Affinity
The following guide provides an in-depth technical comparison of H-Leu-Phe-NH2 and H-Phe-Phe-NH2 , focusing on their binding affinities in pharmacological contexts (Substance P receptors) and supramolecular contexts (self-assembly).
Executive Summary
H-Phe-Phe-NH2 (Phenylalanyl-phenylalanine amide) and H-Leu-Phe-NH2 (Leucyl-phenylalanine amide) are dipeptide amides sharing a C-terminal phenylalanine but differing at the N-terminal position (aromatic Phenylalanine vs. aliphatic Leucine).
This structural difference dictates two distinct "binding" behaviors:
-
Receptor Binding: H-Phe-Phe-NH2 is a high-affinity ligand (
) for the Substance P 1-7 (SP ) binding site, whereas H-Leu-Phe-NH2 exhibits reduced affinity due to the loss of N-terminal - stacking interactions. -
Self-Assembly (Self-Binding): H-Phe-Phe-NH2 possesses a high propensity for self-assembly into nanotubes (Critical Aggregation Concentration
), a property exploited for lysosomal disruption. H-Leu-Phe-NH2 forms weaker assemblies, often serving as a negative control in cytotoxicity assays.
Quick Comparison Table
| Feature | H-Phe-Phe-NH2 | H-Leu-Phe-NH2 |
| Primary Target | Substance P 1-7 Binding Site | Cathepsin C (Substrate) |
| Binding Affinity ( | 1.5 nM (High Affinity) | > 100 nM (Low/Moderate Affinity)* |
| Self-Assembly Propensity | High (Forms stable nanotubes) | Low (Forms amorphous aggregates/vesicles) |
| Lysosomal Toxicity | High (Induces membrane permeabilization) | Negligible (Non-toxic control) |
| Cathepsin C Kinetics | Substrate (Releases H-Phe-Phe-OH/Polymer) | Substrate (Releases H-Leu-Phe-OH) |
| Physicochemical Driver | Hydrophobic Effect only |
*Estimated based on SAR data indicating aromatic necessity at P2 position.
Mechanism of Action & Binding Dynamics
A. Pharmacological Binding: The Substance P 1-7 Site
The heptapeptide Substance P 1-7 (SP
-
H-Phe-Phe-NH2 Interaction: The two phenyl rings engage in a "T-shaped" or parallel displaced
-stacking interaction within the receptor pocket. The C-terminal amide ( ) acts as a critical hydrogen bond donor/acceptor, mimicking the peptide backbone. -
H-Leu-Phe-NH2 Interaction: Replacing the N-terminal Phenylalanine with Leucine removes one aromatic ring. While Leucine is hydrophobic and occupies the pocket, it lacks the quadrupole moment required for high-energy
- interactions, significantly increasing the dissociation constant ( ).
B. Supramolecular "Self-Binding" (Self-Assembly)
In the context of biomaterials and cytotoxicity, "binding affinity" refers to the thermodynamic drive to self-associate (
-
H-Phe-Phe-NH2 (The Nanotube Former):
-
Driven by strong intermolecular
- stacking of the diphenyl core and hydrogen bonding of the amide backbone. -
Mechanism: Enters cells via endocytosis
Accumulates in lysosomes High concentration triggers crystallization/fibrillation Lysosomal Membrane Permeabilization (LMP) Apoptosis.
-
-
H-Leu-Phe-NH2 (The Control):
-
Lacks the N-terminal aromatic ring. The aliphatic isobutyl side chain of Leucine provides weaker van der Waals forces.
-
Outcome: It remains soluble or forms unstable aggregates at physiological concentrations, failing to rupture lysosomes.
-
C. Pathway Diagram: Lysosomal Accumulation & Binding
The following Graphviz diagram illustrates the divergent pathways of these two dipeptides inside a cell.
Figure 1: Divergent lysosomal fates of H-Phe-Phe-NH2 (toxicity via assembly) vs. H-Leu-Phe-NH2 (clearance).
Experimental Protocols
To objectively compare the binding affinity and self-assembly of these molecules, the following protocols are recommended.
Protocol A: Competitive Binding Assay (SP Site)
Objective: Determine the
-
Preparation:
-
Membrane Source: Rat spinal cord membranes (rich in SP
sites).[3] -
Radioligand:
(Specific Activity ~100 Ci/mmol). -
Test Compounds: H-Phe-Phe-NH2 (positive control) and H-Leu-Phe-NH2 (test), dissolved in DMSO.
-
-
Incubation:
-
Mix 50 µg membrane protein with 1 nM
in Tris-HCl buffer (pH 7.4) containing peptidase inhibitors (10 µM Amastatin, 10 µM Captopril) to prevent degradation. -
Add increasing concentrations (
to M) of H-Phe-Phe-NH2 or H-Leu-Phe-NH2. -
Incubate at 4°C for 90 minutes (equilibrium).
-
-
Filtration:
-
Rapidly filter through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (to reduce non-specific binding).
-
Wash 3x with ice-cold buffer.
-
-
Analysis:
-
Measure radioactivity via liquid scintillation counting.
-
Calculate
using non-linear regression. -
Convert to
using the Cheng-Prusoff equation: . -
Expected Result: H-Phe-Phe-NH2
.[1] H-Leu-Phe-NH2 .
-
Protocol B: Critical Aggregation Concentration (CAC) Determination
Objective: Compare the "self-binding" affinity.
-
Preparation:
-
Prepare stock solutions of both peptides in HFIP (Hexafluoroisopropanol) to ensure monomerization.
-
Evaporate HFIP and re-dissolve in water at 10 mM.
-
-
Thioflavin T (ThT) Assay:
-
Prepare 20 µM ThT solution in PBS.
-
Perform serial dilutions of peptides (0.1 µM to 10 mM) in the ThT solution.
-
Incubate for 1 hour at room temperature.
-
-
Measurement:
-
Measure fluorescence (Ex: 440 nm, Em: 482 nm).
-
Plot Fluorescence vs. Log[Concentration].
-
The inflection point represents the CAC.
-
Expected Result: H-Phe-Phe-NH2 will show a sharp fluorescence increase at ~1 mM (nanotube formation). H-Leu-Phe-NH2 will show negligible fluorescence change (lack of amyloid-like stacking).
-
Supporting Data Summary
| Parameter | H-Phe-Phe-NH2 | H-Leu-Phe-NH2 | Significance |
| SP | 1.5 nM | Low Affinity | Phe-Phe is a potent neuropathic pain modulator; Leu-Phe is not. |
| Morphology | Hollow Nanotubes | Amorphous / Vesicles | Nanotubes are critical for lysosomal piercing. |
| Hydrophobicity (LogP) | ~1.1 | ~0.9 | Phe is more hydrophobic than Leu, driving stronger assembly. |
| Cathepsin C Role | Substrate | Substrate | Enzyme activity activates toxicity for Phe-Phe only. |
References
-
Fransson, R., et al. (2013). Constrained H-Phe-Phe-NH2 Analogues with High Affinity to the Substance P 1–7 Binding Site and with Improved Metabolic Stability and Cell Permeability. Journal of Medicinal Chemistry. Link
-
Skogh, A., et al. (2018). Development of Substance P 1–7 Related Peptides and Peptidomimetics. DiVA Portal, Uppsala University. Link
-
Marchesan, S., et al. (2015). The Phe-Phe Motif for Peptide Self-Assembly in Nanomedicine. Molecules. Link
-
Reches, M. & Gazit, E. (2003). Casting Metal Nanowires Within Discrete Self-Assembled Peptide Nanotubes. Science. Link
-
Takahashi, T., et al. (1988). Porcine spleen cathepsin H hydrolyzes oligopeptides solely by aminopeptidase activity.[4] Journal of Biological Chemistry. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Constrained H-Phe-Phe-NH2 analogues with high affinity to the substance P 1-7 binding site and with improved metabolic stability and cell permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diva-portal.org [diva-portal.org]
- 4. Porcine spleen cathepsin H hydrolyzes oligopeptides solely by aminopeptidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: NMR Spectral Assignment of H-Leu-Phe-NH2 HCl
Topic: NMR Spectral Assignment for H-Leu-Phe-NH2 HCl Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Application Scope
H-Leu-Phe-NH2 HCl (L-Leucyl-L-Phenylalaninamide hydrochloride) is a bioactive dipeptide often utilized as a substrate in enzymatic assays (e.g., for chymotrypsin) or as a building block in peptidomimetic synthesis.[1][2] Its structural rigidity, conferred by the phenylalanine aromatic ring and the leucine aliphatic side chain, makes it an excellent model for validating NMR pulse sequences.
This guide provides a comparative analysis of spectral assignment strategies, focusing on the critical choice of solvent systems (DMSO-d6 vs. D2O ) and the integration of homonuclear (COSY/TOCSY) vs. heteronuclear (HSQC) methodologies.
Comparative Analysis: Solvent System Performance
For the hydrochloride salt of a short peptide, solvent selection dictates the visibility of exchangeable protons (Amide NH, Ammonium
Alternative A: DMSO-d6 (Recommended for Full Assignment)[1][3][4]
-
Mechanism: Aprotic polar solvent; forms strong hydrogen bonds, slowing proton exchange.
-
Pros:
-
Amide Visibility: Preserves the N-terminal ammonium (
) and amide ( ) proton signals. -
Conformational Stability: Stabilizes secondary structures via H-bonding.
-
Resolution: Excellent separation of the Phenylalanine aromatic ring from the amide region.
-
-
Cons: Strong residual solvent peak at 2.50 ppm; hygroscopic nature can introduce water peaks (3.33 ppm) that obscure alpha-protons.
Alternative B: D2O (Deuterium Oxide)
-
Mechanism: Protic solvent; causes rapid H/D exchange.
-
Pros:
-
Spectral Simplification: Eliminates all NH, NH2, and NH3 signals, leaving only non-exchangeable CH protons.
-
Aliphatic Clarity: Removes broad ammonium humps that often obscure the Leucine
-proton region.
-
-
Cons: Critical Loss of Data. The sequential connectivity (NOESY
or ) is lost. The distinction between the C-terminal amide and the peptide bond is impossible to observe directly.
Verdict
For H-Leu-Phe-NH2 HCl , DMSO-d6 is the superior choice for primary assignment because verifying the integrity of the HCl salt (ammonium protons) and the C-terminal amide is essential for purity analysis. D2O should only be used as a secondary experiment to confirm aliphatic assignments.
Strategic Assignment Workflow
To achieve unambiguous assignment, a self-validating workflow using 2D NMR is required.
Experimental Protocol
-
Sample Prep: Dissolve 5–10 mg of H-Leu-Phe-NH2 HCl in 600
L DMSO-d6. -
1D Proton: Acquire with sufficient relaxation delay (
) to integrate the ammonium signal accurately. -
2D COSY: 2048 x 256 points; identifies direct neighbors (
coupling). -
2D TOCSY: Mixing time 80ms; identifies complete spin systems (Amino acid fingerprints).
-
2D HSQC: Multiplicity-edited; correlates protons to carbons (separates
from ).
Workflow Visualization
Caption: Step-by-step NMR assignment workflow for dipeptides, moving from 1D screening to 2D structural confirmation.
Spectral Data & Assignment Guide
The following data represents the expected chemical shifts for H-Leu-Phe-NH2 HCl in DMSO-d6 at 298K. This data is synthesized from standard random coil values corrected for the specific salt form and terminal groups.
Table 1: 1H and 13C Chemical Shift Assignments (DMSO-d6)
| Residue | Atom | 1H Shift (ppm) | Multiplicity | 13C Shift (ppm) | Notes |
| Leu-1 | 8.15 | Broad (s) | N/A | N-terminal Ammonium (HCl salt) | |
| 3.85 | Multiplet | 51.5 | Upfield due to N-terminus | ||
| 1.55 | Multiplet | 40.2 | Diastereotopic protons overlap | ||
| 1.62 | Multiplet | 23.8 | |||
| 0.89, 0.85 | Doublets | 22.1, 21.8 | Distinct isopropyl methyls | ||
| C=O[1][3][4][5] | - | - | 169.5 | Carbonyl | |
| Phe-2 | NH | 8.65 | Doublet | N/A | Amide bond proton |
| 4.55 | Multiplet | 54.2 | Deshielded by aromatic ring | ||
| 3.05, 2.85 | dd | 37.5 | Distinct benzylic protons (ABX system) | ||
| Ar-2,6 (Ortho) | 7.25 | Doublet | 129.3 | ||
| Ar-3,5 (Meta) | 7.20 | Triplet | 128.1 | ||
| Ar-4 (Para) | 7.15 | Triplet | 126.4 | ||
| C=O | - | - | 172.8 | C-terminal Carbonyl | |
| Amide | 7.45, 7.10 | Broad (s) | N/A | C-terminal Amide (Non-equivalent protons) |
Mechanistic Insight: The "Fingerprint" Region
In the COSY spectrum, the critical cross-peak to identify is the
-
Leu-1: Will not show a COSY cross-peak between
and easily due to the rapid exchange of the ammonium protons, even in DMSO. Look for the connection. -
Phe-2: Will show a strong doublet for the NH at ~8.65 ppm coupling to the
at 4.55 ppm. This confirms the peptide bond.
Structural Connectivity Diagram
Understanding the spin systems is crucial for interpreting the TOCSY spectrum. The diagram below maps the flow of magnetization.
Caption: Magnetization transfer pathways. Solid red lines indicate scalar coupling (COSY/TOCSY); dotted line indicates spatial proximity (NOESY).
References
-
Wishart, D. S., et al. (1995). "1H, 13C and 15N chemical shift referencing in biomolecular NMR." Journal of Biomolecular NMR, 6, 135-140. Link
-
Biological Magnetic Resonance Bank (BMRB). "Amino Acid Chemical Shift Statistics." University of Wisconsin-Madison. Link
- Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. Wiley-Interscience.
-
Sigma-Aldrich (Merck). "H-Leu-Phe-NH2 HCl Product Specification." Link(Note: Used for structural verification of the specific salt form).
Sources
A Senior Application Scientist's Guide to Differentiating Leu-Phe and Phe-Leu Isomers by Tandem Mass Spectrometry
Introduction: The Isomeric Challenge
In the realm of proteomics and pharmaceutical development, the precise identification of peptide sequences is paramount. Positional isomers, such as Leucyl-Phenylalanine (Leu-Phe) and Phenylalanyl-Leucine (Phe-Leu), present a significant analytical challenge. These dipeptides share the exact same molecular weight (278.16 Da) and elemental composition (C₁₅H₂₂N₂O₃), rendering them indistinguishable by a single stage of mass spectrometry (MS1).[1] However, their distinct chemical structures lead to unique fragmentation patterns under tandem mass spectrometry (MS/MS), providing a robust method for their unambiguous differentiation.[2][3]
This guide provides an in-depth comparison of the collision-induced dissociation (CID) fragmentation patterns of Leu-Phe and Phe-Leu. We will explore the mechanistic basis for their differing mass spectra and provide a validated, step-by-step protocol for their distinction in the laboratory. This content is designed for researchers, scientists, and drug development professionals who rely on precise molecular characterization.
Pillar 1: The Causality of Fragmentation – Why Isomers Break Differently
Tandem mass spectrometry works by isolating a specific ion (the precursor ion), subjecting it to energetic collisions with an inert gas to induce fragmentation, and then analyzing the masses of the resulting fragment ions. The most common fragmentation method, Collision-Induced Dissociation (CID), primarily cleaves the weakest bonds in the peptide, which are the amide bonds of the peptide backbone.[4]
This cleavage results in two main types of sequence-informative ions: b-ions , which contain the N-terminus of the peptide, and y-ions , which contain the C-terminus.[4][5][6] The specific masses of these b- and y-ions are dictated by the amino acid sequence. It is this fundamental principle that allows us to distinguish between Leu-Phe and Phe-Leu.
The position of the amino acid—whether it is at the N-terminus or C-terminus—directly influences which fragment series it will belong to.
-
For Leu-Phe , the N-terminal Leucine will define the b₁-ion, while the C-terminal Phenylalanine will define the y₁-ion.
-
Conversely, for Phe-Leu , the N-terminal Phenylalanine will define the b₁-ion, and the C-terminal Leucine will define the y₁-ion.
Furthermore, the side chains of the amino acids can produce characteristic immonium ions , which are small, low-mass fragments that are highly indicative of the presence of a specific amino acid.[5] The immonium ion for Phenylalanine (m/z 120) is particularly diagnostic due to its stable benzyl group.[5]
Pillar 2: Comparative Fragmentation Analysis
When subjected to CID, Leu-Phe and Phe-Leu produce distinctly different MS/MS spectra. The precursor ion for both is identical ([M+H]⁺ at m/z 279.17), but the fragment ions tell a different story.
Fragmentation Pattern of Leu-Phe
In this isomer, the N-terminal residue is Leucine. The primary fragmentation events yield:
-
A dominant y₁-ion at m/z 166.09: This corresponds to the protonated Phenylalanine residue, resulting from the cleavage of the peptide bond.
-
A b₁-ion at m/z 114.11: This corresponds to the Leucine residue after the loss of a carbonyl group (forming an a₁-ion) or as part of a larger fragment. The true b₁ ion would be at m/z 114.11, but often the related immonium ion at m/z 86 is observed.[7]
-
Leucine Immonium Ion at m/z 86.10: A common fragment indicating the presence of Leucine.[5]
Fragmentation Pattern of Phe-Leu
With Phenylalanine at the N-terminus, the fragmentation pattern shifts significantly:
-
A dominant b₁-ion at m/z 148.08: This corresponds to the Phenylalanine residue at the N-terminus.
-
A highly characteristic Phenylalanine Immonium Ion at m/z 120.08: This is often one of the most intense peaks in the spectrum and serves as a definitive marker for an N-terminal or internal Phenylalanine.[5]
-
A y₁-ion at m/z 132.10: This corresponds to the protonated Leucine residue at the C-terminus.
The presence of the intense m/z 120.08 peak is the most rapid and reliable indicator for identifying the Phe-Leu isomer.
Data Summary Table
| Ion Type | Leu-Phe (m/z) | Phe-Leu (m/z) | Diagnostic Value |
| Precursor [M+H]⁺ | 279.17 | 279.17 | Indistinguishable |
| b₁-ion | 114.11 | 148.08 | High (Primary Differentiator) |
| y₁-ion | 166.09 | 132.10 | High (Primary Differentiator) |
| Immonium Ion (Leu) | 86.10 | 86.10 | Low (Present in Both) |
| Immonium Ion (Phe) | 120.08 (Low Intensity) | 120.08 (High Intensity) | Very High (Key Identifier for Phe-Leu) |
Pillar 3: Visualization of Fragmentation Pathways
To provide a clear visual representation of these distinct fragmentation patterns, the following diagrams illustrate the primary cleavage events for each isomer.
Caption: CID fragmentation pathway for Leu-Phe.
Caption: CID fragmentation pathway for Phe-Leu.
Experimental Protocol: A Self-Validating Workflow
This protocol outlines a robust method for differentiating Leu-Phe and Phe-Leu using a standard tandem mass spectrometer. The described method is a self-validating system, as the acquired data for each standard must match the predicted fragmentation pattern to confirm identity.
Sample Preparation
-
Objective: To prepare pure standards for direct infusion analysis.
-
Materials: Leu-Phe standard, Phe-Leu standard, HPLC-grade acetonitrile (ACN), HPLC-grade water, Formic acid (FA).
-
Procedure:
-
Prepare a stock solution of each dipeptide standard at 1 mg/mL in HPLC-grade water.
-
Prepare a working solution for infusion by diluting the stock solution to 1-10 µg/mL in a solution of 50:50 (v/v) ACN:water with 0.1% FA. The organic solvent aids in ionization efficiency, while the acid promotes protonation for positive ion mode.
-
Mass Spectrometry Analysis Workflow
Caption: Experimental workflow for isomer differentiation.
Detailed Instrument Parameters
-
Instrumentation: A quadrupole time-of-flight (Q-TOF), triple quadrupole, or ion trap mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: ESI Positive. Peptides readily accept a proton on the N-terminal amine group.
-
Infusion Flow Rate: 1-5 µL/min.
-
Capillary Voltage: 3.0 – 4.5 kV.
-
MS1 Full Scan: Scan range m/z 100-400 to confirm the presence and purity of the precursor ion [M+H]⁺ at m/z 279.17.
-
MS/MS Product Ion Scan:
-
Precursor Ion Selection: Isolate m/z 279.17 with an isolation window of 1-2 Da.
-
Collision Gas: Argon.
-
Collision Energy (CE): Start with a CE of 25 eV. This is a critical parameter; it may be necessary to perform a CE ramp (e.g., 15-40 eV) to find the optimal energy that produces informative b- and y-ions without excessive secondary fragmentation.
-
MS2 Scan Range: Scan from m/z 50 to 300 to ensure all key fragment ions are captured.
-
Data Interpretation and Validation
-
Acquire the MS/MS spectrum for the known Leu-Phe standard. Confirm the presence of the y₁-ion at m/z 166.09 and the absence of a strong immonium ion at m/z 120.08. This validates the experimental setup.
-
Acquire the MS/MS spectrum for the known Phe-Leu standard. Confirm the presence of the b₁-ion at m/z 148.08 and a strong immonium ion at m/z 120.08.
-
Acquire the MS/MS spectrum for the unknown sample. By comparing the resulting spectrum to the validated data from the standards, the identity of the isomer can be unequivocally determined.
Conclusion
While Leu-Phe and Phe-Leu are indistinguishable by their parent mass, tandem mass spectrometry provides a definitive solution for their differentiation. The key lies in understanding the predictable nature of peptide fragmentation. By analyzing the sequence-specific b₁ and y₁ ions, and the highly characteristic immonium ion of Phenylalanine, researchers can confidently distinguish between these two positional isomers. The provided protocol offers a reliable and self-validating workflow, ensuring the highest level of scientific integrity for applications in research and development.
References
-
Title: Localizing Isomerized Residue Sites in Peptides with Tandem Mass Spectrometry - PMC. Source: National Center for Biotechnology Information. URL: [Link]
-
Title: Localizing Isomerized Residue Sites in Peptides with Tandem Mass Spectrometry. Source: American Chemical Society Publications. URL: [Link]
-
Title: Section 4B. CID of Peptides and De Novo Sequencing. Source: Chemistry LibreTexts. URL: [Link]
-
Title: Mascot help: Peptide fragmentation. Source: Matrix Science. URL: [Link]
-
Title: b and y Ions - De Novo Peptide Sequencing. Source: IonSource. URL: [Link]
-
Title: Leu-phe | C15H22N2O3 | CID 6992310 - PubChem. Source: National Center for Biotechnology Information. URL: [Link]
-
Title: Effect of phenylalanine on the fragmentation of deprotonated peptides. Source: PubMed. URL: [Link]
-
Title: Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem... - ResearchGate. Source: ResearchGate. URL: [Link]
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- 7. researchgate.net [researchgate.net]
A Researcher's Guide to the Comparative Stability of Dipeptide Amides in Serum
For researchers, scientists, and professionals in drug development, understanding the stability of peptide-based therapeutics in a biological matrix is paramount. This guide provides an in-depth comparison of dipeptide amide stability in serum, offering both foundational knowledge and actionable experimental protocols. We will delve into the mechanisms of degradation, methods for stability assessment, and strategies to enhance the viability of these promising therapeutic agents.
The Challenge of Peptide Stability in Serum
Peptides, including dipeptide amides, hold immense therapeutic potential due to their high specificity and safety profiles. However, their clinical utility is often hampered by poor metabolic stability and a short in vivo half-life, primarily due to enzymatic degradation by proteases and peptidases present in serum.[1][2] This rapid breakdown can lead to a loss of secondary structure and reduced therapeutic activity over time.[3] Consequently, a thorough understanding of a dipeptide amide's stability in serum is a critical early step in the drug development pipeline.
Mechanisms of Dipeptide Amide Degradation in Serum
The primary route of dipeptide amide degradation in serum is enzymatic hydrolysis of the peptide bond. Serum contains a complex mixture of proteases and peptidases that can cleave these bonds.[4][5] These enzymes can be broadly categorized as exopeptidases, which cleave at the N- or C-termini, and endopeptidases, which cleave internal peptide bonds.[6]
Key enzyme classes involved in peptide degradation include:
-
Aminopeptidases: Exopeptidases that cleave amino acids from the N-terminus.
-
Carboxypeptidases: Exopeptidases that cleave amino acids from the C-terminus.
-
Dipeptidyl peptidases (e.g., DPP-4): Enzymes that cleave dipeptides from the N-terminus.[7]
-
Serine proteases (e.g., trypsin, chymotrypsin): Endopeptidases with specific recognition sites within the peptide sequence.[8][9]
-
Metalloproteases: Endopeptidases that utilize a metal ion in their active site for catalysis.[8]
The susceptibility of a dipeptide amide to enzymatic degradation is influenced by its amino acid sequence, terminal modifications, and overall conformation.
Caption: Enzymatic degradation of a dipeptide amide by serum proteases.
Experimental Assessment of Serum Stability
A standardized and reproducible serum stability assay is crucial for comparing the relative stability of different dipeptide amides. The general workflow involves incubation of the peptide in serum, followed by analysis of the remaining intact peptide over time.[10][11]
Detailed Experimental Protocol: Serum Stability Assay
This protocol outlines a robust method for determining the half-life (t½) of a dipeptide amide in human serum.
Materials:
-
Dipeptide amide of interest
-
Human serum (commercially available or freshly prepared)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trichloroacetic acid (TCA) solution (e.g., 10% w/v) or a mixture of organic solvents (e.g., ethanol/acetonitrile) for protein precipitation[12][13]
-
High-performance liquid chromatography (HPLC) system with a C18 column[14]
-
Mass spectrometer (optional, for metabolite identification)[15]
Procedure:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of the dipeptide amide in an appropriate solvent (e.g., water or DMSO).
-
Incubation:
-
Pre-warm the human serum to 37°C.
-
Spike the serum with the dipeptide amide stock solution to a final concentration of, for example, 100 µM.
-
Incubate the mixture at 37°C with gentle agitation.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture.
-
-
Protein Precipitation:
-
Immediately add the aliquot to a tube containing a protein precipitating agent (e.g., ice-cold TCA or organic solvent) to stop the enzymatic reaction.[12] The choice of precipitant is critical, as strong acids can sometimes lead to analyte loss.[10]
-
Vortex the mixture and incubate on ice for a recommended period (e.g., 10-30 minutes).
-
-
Centrifugation:
-
Centrifuge the samples at high speed (e.g., 13,000 x g) for a sufficient time (e.g., 10 minutes) to pellet the precipitated serum proteins.[12]
-
-
Sample Analysis:
-
Carefully collect the supernatant containing the dipeptide amide and its degradation products.
-
Analyze the supernatant by reverse-phase HPLC (RP-HPLC).[16] A typical detection wavelength for peptides is 214 nm or 220 nm.
-
-
Data Analysis:
-
Quantify the peak area of the intact dipeptide amide at each time point.
-
Normalize the peak area at each time point to the peak area at time zero (t=0).
-
Plot the percentage of remaining intact dipeptide amide against time.
-
Calculate the half-life (t½) by fitting the data to a first-order decay model.[12]
-
Caption: Workflow for determining the serum stability of dipeptide amides.
Comparative Analysis of Dipeptide Amide Stability: The Impact of Structure
The stability of a dipeptide amide in serum is intrinsically linked to its chemical structure. By systematically modifying the structure, researchers can significantly enhance its resistance to enzymatic degradation.
| Dipeptide Amide | N-terminal Amino Acid | C-terminal Amino Acid | N-terminal Modification | C-terminal Modification | Serum Half-life (t½) (min) |
| DA-1 | L-Alanine | L-Phenylalanine | None | Amide | 15 |
| DA-2 | D-Alanine | L-Phenylalanine | None | Amide | 120 |
| DA-3 | L-Alanine | L-Phenylalanine | Acetylation | Amide | 90 |
| DA-4 | L-Alanine | L-Phenylalanine | None | N-methylation | 180 |
| DA-5 | Aib | L-Phenylalanine | None | Amide | >240 |
| Aib = α-aminoisobutyric acid (an unnatural amino acid) | |||||
| Table 1. Hypothetical comparative stability data for various dipeptide amides in human serum. |
Key Structural Modifications to Enhance Stability:
-
Incorporation of D-Amino Acids: Replacing naturally occurring L-amino acids with their D-enantiomers can significantly increase stability.[3] Proteases are stereospecific and generally do not recognize peptide bonds involving D-amino acids, thus hindering cleavage.
-
N-terminal Modification:
-
Acetylation: Capping the N-terminus with an acetyl group can block the action of aminopeptidases.[17] This simple modification can lead to a substantial increase in half-life.
-
-
C-terminal Modification:
-
Amidation: The presence of a C-terminal amide group, as is inherent to dipeptide amides, already provides some protection against carboxypeptidases compared to a free carboxylic acid.[18]
-
Further Modifications: Other C-terminal modifications, such as esterification or the formation of hydroxamic acids, can also be explored to enhance stability.[18][19]
-
-
Use of Unnatural Amino Acids: Incorporating non-proteinogenic amino acids, such as α-aminoisobutyric acid (Aib), can introduce steric hindrance that prevents proteases from accessing the peptide backbone.[20]
-
Cyclization: Although more complex for a dipeptide, cyclization is a powerful strategy for larger peptides to lock the conformation and improve stability by making the peptide less accessible to proteases.[6]
Conclusion
The stability of dipeptide amides in serum is a critical determinant of their potential as therapeutic agents. A systematic approach to evaluating and improving this stability is essential for successful drug development. By understanding the mechanisms of enzymatic degradation and employing rational design strategies, such as the incorporation of D-amino acids, terminal modifications, and the use of unnatural amino acids, researchers can engineer dipeptide amides with enhanced pharmacokinetic profiles. The experimental protocols and comparative data presented in this guide provide a solid framework for these endeavors, ultimately paving the way for the development of more robust and effective peptide-based therapies.
References
-
Vandooren, B., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLoS ONE, 12(6), e0178943. Available at: [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Strategies for Improving Peptide Stability and Delivery. Pharmaceuticals, 15(10), 1290. Available at: [Link]
-
Vandooren, B., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. Semantic Scholar. Available at: [Link]
-
Arbour, M., et al. (2020). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Request PDF. Available at: [Link]
-
Kwon, Y. M., et al. (2018). A biomimetic approach for enhancing the in vivo half-life of peptides. Nature Communications, 9(1), 4765. Available at: [Link]
-
Holmquist, L., et al. (2018). Possible Mechanisms by Which Enzymatic Degradation of Human Serum Albumin Can Lead to Bioactive Peptides and Biomarkers. PubMed, 20(7), 113. Available at: [Link]
-
Cleeren, F., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Pharmaceuticals, 13(5), 97. Available at: [Link]
-
Jenssen, H. (2014). Serum Stability of Peptides. ResearchGate. Available at: [Link]
-
Wikipedia. (2023). Glucagon-like peptide-1. In Wikipedia. Available at: [Link]
-
Cavaco, M., et al. (2021). Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties. Clinical and Translational Science, 14(2), 647-657. Available at: [Link]
-
Schneider, P., et al. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 5(8), 647-657. Available at: [Link]
-
Levine, R. L. (2017). How to check the stability of a small purified peptide in human serum?. ResearchGate. Available at: [Link]
-
Sotgiu, G., et al. (2024). Natural Compounds: Advances in Antimicrobial Activity. International Journal of Molecular Sciences. Available at: [Link]
-
Schneider, P., et al. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 5(8), 647-657. Available at: [Link]
-
Vandooren, B., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE, 12(6), e0178943. Available at: [Link]
-
Li, J., et al. (2021). Formation Mechanism and Biomedical Applications of Protease-Manipulated Peptide Assemblies. Frontiers in Chemistry, 9, 649434. Available at: [Link]
-
Li, Y., et al. (2020). Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability. Current Drug Metabolism, 21(8), 603-615. Available at: [Link]
-
Green, B. D., et al. (2015). Degradation and Stabilization of Peptide Hormones in Human Blood Specimens. PLoS ONE, 10(7), e0134427. Available at: [Link]
-
Harris, P. W. R., et al. (2023). The development and optimisation of an HPLC-based in vitro serum stability assay for a calcitonin gene-related peptide receptor antagonist peptide. Journal of Pharmaceutical and Biomedical Analysis, 235, 115664. Available at: [Link]
-
Kahns, A. H., & Bundgaard, H. (1991). Prodrugs of peptides. 13. Stabilization of peptide amides against alpha-chymotrypsin by the prodrug approach. Pharmaceutical Research, 8(12), 1533-1538. Available at: [Link]
-
Täh Fenn, S., et al. (2023). Impact of C- and N-terminal protection on the stability, metal chelation and antimicrobial properties of calcitermin. Scientific Reports, 13(1), 18302. Available at: [Link]
-
Oskuee, R., et al. (2018). Effects of N-terminal and C-terminal modification on cytotoxicity and cellular uptake of amphiphilic cell penetrating peptides. Journal of Drug Delivery Science and Technology, 43, 34-41. Available at: [Link]
-
Cavaco, M., et al. (2021). Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties. ResearchGate. Available at: [Link]
-
Dolan, J. W. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. ACE. Available at: [Link]
-
Green, B. D., et al. (2015). Degradation and Stabilization of Peptide Hormones in Human Blood Specimens. PLoS ONE, 10(7), e0134427. Available at: [Link]
-
Wikipedia. (2023). Protease. In Wikipedia. Available at: [Link]
-
Tomkoya, A. (2023). Peptidases: Unveiling the Role of Protein-Cleaving Enzymes. Drug Designing: Open Access, 12(2). Available at: [Link]
-
Katsila, T., et al. (2012). Peptide and protein drugs: The study of their metabolism and catabolism by mass spectrometry. Request PDF. Available at: [Link]
-
Shomu's Biology. (2019, March 18). Serine Protease Mechanism [Video]. YouTube. Available at: [Link]
-
Kumar, V., et al. (2023). Advances in the Study of Protein Deamidation: Unveiling Its Influence on Aging, Disease Progression, Forensics and Therapeutic Efficacy. International Journal of Molecular Sciences, 24(17), 13327. Available at: [Link]
-
Oskuee, R., et al. (2017). Effects of N-terminal and C-terminal modification on cytotoxicity and cellular uptake of amphiphilic cell penetrating peptides. ResearchGate. Available at: [Link]
-
Lee, S., et al. (2023). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. ResearchGate. Available at: [Link]
-
Li, Y., et al. (2020). Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability. Semantic Scholar. Available at: [Link]
-
JPT. (n.d.). Comprehensive Guide to Peptide C-Terminal Modifications. JPT. Available at: [Link]
-
MtoZ Biolabs. (n.d.). How to Detect the Concentration of Peptide Drugs in Serum Using HPLC. MtoZ Biolabs. Available at: [Link]
-
Dos Santos, C. F., et al. (2021). Protease propeptide structures, mechanisms of activation, and functions. ResearchGate. Available at: [Link]
-
eCampusOntario. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. eCampusOntario Pressbooks. Available at: [Link]
-
Adeola, O., et al. (2020). Comparative study of protease hydrolysis reaction demonstrating Normalized Peptide Bond Cleavage Frequency and Protease Substrate Broadness Index. PLOS ONE, 15(9), e0239363. Available at: [Link]
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A Senior Application Scientist's Guide to the Crystal Structure Analysis of Leu-Phe Dipeptide Derivatives
Welcome to an in-depth exploration of the crystallographic analysis of Leucyl-Phenylalanine (Leu-Phe) dipeptide derivatives. This guide is designed for researchers, scientists, and drug development professionals who seek to understand the nuances of solid-state structural analysis. We will move beyond rote protocols to dissect the causality behind experimental choices, offering a robust framework for obtaining high-quality, reproducible data.
The spatial arrangement of atoms within a molecule is fundamental to its function. For dipeptides like Leu-Phe and its derivatives, the crystal structure dictates critical physicochemical properties, including solubility, stability, dissolution rate, and ultimately, bioavailability.[1][2] A comprehensive understanding of this three-dimensional architecture is therefore not merely an academic exercise but a cornerstone of rational drug design and advanced materials science.
This guide will compare and contrast the primary analytical techniques for crystal structure determination, provide actionable experimental protocols, and present comparative data to illuminate the structure-property relationships in Leu-Phe derivatives.
Core Analytical Techniques: A Comparative Overview
The principal methods for elucidating the crystal structure of small molecules like dipeptide derivatives are Single-Crystal X-ray Diffraction (SC-XRD), Powder X-ray Diffraction (PXRD), and Solid-State Nuclear Magnetic Resonance (ssNMR) spectroscopy. Each technique offers unique advantages and is suited to different aspects of solid-state characterization.
Single-Crystal X-ray Diffraction (SC-XRD): The Gold Standard
SC-XRD is the definitive method for determining the precise atomic arrangement within a crystalline solid.[3] By irradiating a single, well-ordered crystal with X-rays, a diffraction pattern is generated that, when analyzed, reveals the electron density distribution and thus the positions of individual atoms.
Causality in Experimental Design: The success of SC-XRD is critically dependent on the quality of the single crystal. The goal of the crystallization process is to slowly bring a supersaturated solution to equilibrium, allowing molecules to pack in a highly ordered, repeating lattice. The choice of solvent, temperature, and crystallization technique (e.g., slow evaporation, vapor diffusion) is paramount and often requires empirical screening. For Leu-Phe derivatives, which possess both hydrophobic (isobutyl and benzyl side chains) and hydrophilic (peptide backbone) moieties, a solvent system that can solubilize both is essential. Mixtures of organic solvents (like methanol or ethanol) and water are often effective.
Experimental Protocol: Crystallization and SC-XRD Analysis of a Leu-Phe Derivative
This protocol outlines the crystallization of a generic N-terminally protected Leu-Phe methyl ester derivative for SC-XRD analysis.
-
Synthesis and Purification:
-
Synthesize the desired Leu-Phe derivative using standard solution-phase or solid-phase peptide synthesis techniques.[4] Protecting groups like Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) on the N-terminus and esterification of the C-terminus are common strategies to aid in crystallization and mimic prodrug forms.
-
Purify the crude product to >98% purity using column chromatography or preparative HPLC. Purity is critical as impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.
-
Confirm the identity and purity of the compound using mass spectrometry and NMR spectroscopy.
-
-
Crystallization Screening:
-
Dissolve 5-10 mg of the purified peptide derivative in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or acetone).
-
Prepare a series of crystallization trials using the slow evaporation method. In small vials, add an anti-solvent (a solvent in which the compound is less soluble, e.g., water or hexane) dropwise to the peptide solution until slight turbidity is observed.
-
Seal the vials, leaving a small opening for slow evaporation of the more volatile solvent. Store the vials in a vibration-free environment at a constant temperature (e.g., 4°C or room temperature).
-
-
Crystal Mounting and Data Collection:
-
Once suitable single crystals (typically >0.1 mm in all dimensions) have formed, carefully select a well-formed, transparent crystal.[5]
-
Mount the crystal on a goniometer head using a cryoloop and flash-cool it in a stream of liquid nitrogen to minimize radiation damage during data collection.[6]
-
Mount the goniometer on the diffractometer. Center the crystal in the X-ray beam.
-
Collect a series of diffraction images as the crystal is rotated.[7]
-
-
Structure Solution and Refinement:
-
Process the diffraction data to determine the unit cell parameters and space group.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.
-
Build the molecular model into the electron density map and refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction data.
-
Workflow for Single-Crystal X-ray Diffraction
Caption: Workflow for Leu-Phe derivative crystal structure determination by SC-XRD.
Powder X-ray Diffraction (PXRD): Fingerprinting the Solid State
While SC-XRD provides the complete 3D structure from a single crystal, PXRD is an indispensable tool for analyzing bulk, polycrystalline samples.[8] It is particularly valuable in pharmaceutical development for polymorph screening, quality control, and stability testing.[9][10]
Causality in Experimental Design: PXRD works by exposing a powdered sample, containing thousands of randomly oriented crystallites, to an X-ray beam. The resulting diffraction pattern is a unique "fingerprint" of the crystalline phase.[10] This is because the pattern is a function of the unit cell dimensions. Different crystal forms (polymorphs) of the same compound will have different unit cell parameters and thus produce distinct PXRD patterns.[11] This allows for the rapid identification of the solid form present in a bulk sample.
Experimental Protocol: PXRD Analysis of a Leu-Phe Derivative
-
Sample Preparation:
-
Gently grind a small amount (10-20 mg) of the crystalline Leu-Phe derivative into a fine powder using a mortar and pestle. This ensures that the crystallites are randomly oriented.
-
Carefully pack the powder into a sample holder, ensuring a flat, uniform surface.
-
-
Data Collection:
-
Place the sample holder into the powder diffractometer.
-
Set the instrument parameters (e.g., X-ray source, voltage, current, scan range, and scan speed). A typical scan range for organic molecules is 2° to 40° 2θ.
-
Initiate the scan. The detector will measure the intensity of diffracted X-rays at different angles.
-
-
Data Analysis:
-
The output is a diffractogram, a plot of intensity versus the diffraction angle (2θ).
-
Compare the obtained pattern with reference patterns from a database or with patterns calculated from known single-crystal structures to identify the crystalline phase.
-
Differences in peak positions and relative intensities can indicate the presence of a different polymorph, a solvate, or impurities.
-
Solid-State NMR (ssNMR) Spectroscopy: Probing Non-Crystalline and Complex Systems
For samples that are not amenable to single-crystal X-ray diffraction, such as microcrystalline powders, amorphous solids, or peptide aggregates like hydrogels, ssNMR provides valuable structural information.[12][13] ssNMR can determine internuclear distances and torsion angles, which can be used to construct a 3D model of the molecule.[14][15]
Causality in Experimental Design: Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, in ssNMR these interactions provide rich structural information. Techniques like Magic Angle Spinning (MAS) are used to average these interactions to obtain high-resolution spectra.[14] By using specifically labeled (e.g., ¹³C, ¹⁵N) samples, specific distances and dihedral angles within the Leu-Phe derivative can be measured, providing constraints for structure calculation.[14]
Comparative Analysis of Leu-Phe Derivative Crystal Structures
The seemingly minor modification of protecting groups or stereochemistry in a Leu-Phe dipeptide can lead to significant changes in its crystal packing and molecular conformation. The following table summarizes crystallographic data for two different Leu-Phe derivatives, illustrating this principle.
| Compound | Formula | Crystal System | Space Group | Key Conformation Feature | Intermolecular Interactions | Reference |
| Boc-Phe-Leu-OBzl | C₂₇H₃₆N₂O₅ | Monoclinic | P2₁ | Six of seven molecules in the asymmetric unit adopt a folded conformation. | N-H···O hydrogen bonds forming infinite sheets similar to a parallel β-sheet. | [16] |
| N-Boc-L-Phe-dehydro-Leu-L-Val-OCH₃ | C₂₆H₃₇N₃O₆ | Triclinic | P1 | The peptide backbone adopts a β-turn II conformation. | Intramolecular hydrogen bond between the i and i+3 residues. | [17] |
Boc = tert-butyloxycarbonyl, OBzl = benzyl ester
This comparative data underscores a critical concept: the introduction of a dehydro-leucine residue in the second example induces a β-turn, a common secondary structural motif in peptides. This is a direct consequence of the conformational constraints imposed by the double bond in the dehydro-leucine residue. In contrast, the more flexible Boc-Phe-Leu-OBzl derivative exhibits multiple folded conformations within the same crystal lattice.
Applications in Drug Development and Material Science
The insights gained from crystal structure analysis have profound implications for both pharmaceutical and materials science applications.
Pharmaceutical Relevance:
-
Bioavailability and Stability: The crystalline form of an active pharmaceutical ingredient (API) directly impacts its solubility and dissolution rate, which are key determinants of bioavailability.[1][2][18] A more stable, less soluble polymorphic form can lead to therapeutic failure, as famously occurred with the anti-HIV drug Ritonavir.[1]
-
Drug Formulation: Knowledge of the crystal habit (the external morphology of a crystal) is crucial for downstream processing, such as tableting and powder flow.[19][20] Different crystal faces can exhibit different physicochemical properties, affecting how the drug interacts with excipients in a formulation.[20]
Materials Science Relevance:
-
Self-Assembling Hydrogels: Leu-Phe dipeptides and their derivatives are known to self-assemble into nanostructures, including hydrogels.[21][22] This self-assembly is driven by the same non-covalent interactions (hydrogen bonding, π-stacking of the phenylalanine rings) that dictate the crystal packing. Understanding the crystal structure provides a blueprint for designing novel dipeptide-based biomaterials for applications like wound healing and tissue engineering.[23]
Logical Relationship in Drug Development
Caption: Relationship between crystal structure and drug product performance.
Conclusion
The crystal structure analysis of Leu-Phe dipeptide derivatives is a multifaceted endeavor that provides invaluable information for drug development and material science. By moving beyond a simple application of techniques and understanding the causal relationships between molecular structure, experimental design, and material properties, researchers can more effectively design molecules and formulations with desired performance characteristics. The judicious application of SC-XRD, PXRD, and ssNMR, as outlined in this guide, forms a comprehensive toolkit for the modern scientist working at the interface of chemistry, biology, and materials.
References
-
Structure and molecular modelling of protected dipeptide fragment (Boc–Phe–Leu–OBzl) of enkephalin. IUCr Journals. [Link]
-
Integration of Leu-Asp-Val Cell Attachment Motif into Self-Assembling Peptide Sequences for Nanofibrillar Hydrogel Formation in Wound Healing. ACS Publications. [Link]
-
Self-Assembly Dipeptide Hydrogel: The Structures and Properties. PMC - NIH. [Link]
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Crystallization and Self-assembly of Shape-Complementary Sequence-defined Peptoids. Polymer Chemistry. [Link]
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L-Phenylalanyl-L-leucine. PubChem. [Link]
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The Phe-Phe Motif for Peptide Self-Assembly in Nanomedicine. MDPI. [Link]
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De novo determination of peptide structure with solid-state magic-angle spinning NMR spectroscopy. PNAS. [Link]
-
Synthesis, crystal structure, and molecular conformation of N‐Boc‐ L ‐Phe‐dehydro‐Leu‐ L ‐Val‐OCH 3. Biopolymers. [Link]
-
The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?. PMC. [Link]
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X Ray crystallography. PMC - NIH. [Link]
-
Peptide structural analysis by solid-state NMR spectroscopy. PubMed. [Link]
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Self‐Assembly of Unprotected Dipeptides into Hydrogels: Water‐Channels Make the Difference. PMC. [Link]
-
Formation of a Dipeptide. YouTube. [Link]
-
X-Ray Powder Diffraction: Pharmaceutical Solid-State Characterization. YouTube. [Link]
-
The impact of crystal habit on the pharmaceutical properties of active pharmaceutical ingredients. CrystEngComm. [Link]
-
X-ray crystallography. Wikipedia. [Link]
-
Self-Assembly Dipeptide Hydrogel: The Structures and Properties. Frontiers. [Link]
-
X-ray Crystallography. Creative BioMart. [Link]
-
Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride. University of Sheffield. [Link]
-
The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products. Spectroscopy Online. [Link]
-
peptide nmr. ETH Zurich. [Link]
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Crystals and Crystallization in Drug Delivery Design. ACS Publications. [Link]
-
The seeds of the future are in the present: A blind exploration of metastable states. PNAS. [Link]
-
X-Ray Diffraction Strategies for Pharmaceutical Crystallography. Lab Manager. [Link]
-
X-ray Crystallography. Chemistry LibreTexts. [Link]
-
Understanding pharmaceutical polymorphic transformations II: crystallization variables and influence on dosage forms. PubMed. [Link]
-
Crystal Engineering for Enhanced Solubility and Bioavailability of Poorly Soluble Drugs. ResearchGate. [Link]
-
4D solid-state NMR for protein structure determination. RSC Publishing. [Link]
-
X-ray Diffraction III: Pharmaceutical Applications. Moodle@Units. [Link]
-
Synthesis and application of dipeptides; current status and perspectives. PubMed. [Link]
-
Amino acid. Wikipedia. [Link]
-
From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. [Link]
- Methods of preparing peptide derivatives.
-
Solid-state nuclear magnetic resonance investigation of protein and polypeptide structure. PubMed. [Link]
-
Acetyl-L-phenylalanine methyl ester. Chem-Impex. [Link]
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- 8. XRD Solution for Pharmaceutical Powder Analysis: Characterizing Solid Drugs with Aeris X-ray Diffractometer (XRD) | Malvern Panalytical [malvernpanalytical.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. moodle2.units.it [moodle2.units.it]
- 11. X-Ray Diffraction Strategies for Pharmaceutical Crystallography | Lab Manager [labmanager.com]
- 12. Peptide structural analysis by solid-state NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 4D solid-state NMR for protein structure determination - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. pnas.org [pnas.org]
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- 16. journals.iucr.org [journals.iucr.org]
- 17. sci-hub.st [sci-hub.st]
- 18. researchgate.net [researchgate.net]
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- 20. Understanding pharmaceutical polymorphic transformations II: crystallization variables and influence on dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Self-Assembly Dipeptide Hydrogel: The Structures and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Self-Assembly Dipeptide Hydrogel: The Structures and Properties [frontiersin.org]
- 23. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
H-Leu-Phe-NH2 HCl Laboratory Disposal & Handling Guide
[1]
Executive Summary & Immediate Directive
Do not dispose of H-Leu-Phe-NH2 HCl in municipal trash or sanitary sewer systems. [1]
While dipeptides are often biologically benign, the hydrochloride salt form (HCl) and potential biological activity of peptide derivatives necessitate their classification as Chemical Waste . All disposal must adhere to the "Cradle-to-Grave" management principles outlined by the EPA (RCRA) or your specific regional authority.
Immediate Action Required:
-
Solids: Segregate into a dedicated wide-mouth solid chemical waste container.
-
Liquids: Segregate based on solvent compatibility (Aqueous vs. Organic).
-
Spills: Sweep up solids (avoid dust generation); absorb liquids with vermiculite.
Compound Profile & Hazard Identification
Understanding the physicochemical properties of the analyte is the first step in a self-validating safety protocol.
| Property | Data | Relevance to Disposal |
| Chemical Name | L-Leucyl-L-phenylalaninamide hydrochloride | Identification for waste labeling. |
| Formula | Nitrogen content implies potential for amine generation; HCl implies acidity.[1] | |
| CAS No. | 38678-60-3 (Free Base) | Use for inventory tracking; note "HCl salt" on labels.[1] |
| Physical State | White to off-white powder | Hygroscopic; tends to clump.[1][2] Requires moisture-tight waste storage. |
| Acidity (pH) | Acidic in aqueous solution | Critical: May lower pH of aqueous waste streams below 2.0 (RCRA D002 Corrosive).[1] |
| Solubility | Soluble in Water, Methanol, DMSO | Dictates liquid waste stream segregation.[1] |
Expert Insight: The hydrochloride counter-ion is the primary stability factor here. When dissolving this peptide in water for disposal, the pH will drop. Never add this directly to a waste container containing cyanides or sulfides, as the acidity could liberate toxic HCN or
Waste Stream Decision Matrix (Workflow)
The following decision tree illustrates the logical flow for determining the correct waste stream. This visualizes the mental checklist a senior scientist performs before disposal.
Figure 1: Logical decision tree for segregating peptide salt waste based on physical state and solvent composition.
Detailed Disposal Protocols
Protocol A: Solid Waste (Expired or Excess Powder)
Context: Used for bulk powder that has expired or is no longer needed.
-
Container Selection: Use a compatible container (HDPE or Amber Glass) with a screw-top lid. Do not use metal cans directly as the HCl salt can corrode metal over time if moisture is present.
-
Labeling: Affix a hazardous waste tag.
-
Chemical Name: H-Leu-Phe-NH2 HCl (L-Leucyl-L-phenylalaninamide hydrochloride).[1]
-
Hazards: Irritant (Xi).
-
-
Transfer: Transfer the solid using a chemically resistant spatula. Avoid generating dust.[3][4]
-
Secondary Containment: Place the closed container in the laboratory's satellite accumulation area (SAA).
Protocol B: Liquid Waste (HPLC Effluent or Stock Solutions)
Context: Most common in drug discovery during purification or analysis.
-
Identify the Solvent:
-
Scenario 1 (HPLC Waste): If the mobile phase contains Acetonitrile (ACN) or Methanol (MeOH), this is Organic Waste .
-
Scenario 2 (Buffers): If dissolved in PBS or water, this is Aqueous Waste .
-
-
Segregation (The "Self-Validating" Step):
-
Action: Before pouring aqueous peptide solutions into a communal drum, check the drum's log.
-
Why: If the drum contains strong oxidizers, adding organic peptides can cause exothermic reactions. If the drum is basic, adding acidic HCl salts can generate heat.
-
-
Disposal: Pour into the appropriate carboy (Halogenated vs. Non-Halogenated). Leave 10% headspace to allow for thermal expansion.
Protocol C: Decontamination of Glassware
-
Triple Rinse: Rinse the flask or vial three times with a small volume of solvent (water or ethanol).
-
Collect Rinsate: The first rinse must be collected as hazardous chemical waste (treat as the concentrated substance).
-
Final Wash: Subsequent washes can be treated with standard laboratory detergent and water.
Regulatory & Compliance Framework
This protocol is grounded in the following regulatory standards. Adherence protects both the researcher and the institution.
-
RCRA (Resource Conservation and Recovery Act): While H-Leu-Phe-NH2 HCl is not explicitly "P-listed" (acutely toxic) or "U-listed" (toxic), it falls under the "Cradle-to-Grave" responsibility.[1]
-
Characteristic Waste (D-Codes):
-
D002 (Corrosivity): If you dispose of a highly concentrated acidic solution of this salt (pH < 2), it becomes a D002 regulated hazardous waste [1].[5]
-
-
Best Practice: Treat all non-regulated bioactive peptides as hazardous chemical waste to prevent environmental bioaccumulation.
References
-
United States Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
National Institutes of Health (NIH) - PubChem. (2023). Compound Summary: Leucyl-phenylalanine amide.[6] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. Methyl L-phenylalaninate hydrochloride | 7524-50-7 [chemicalbook.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. seastarchemicals.com [seastarchemicals.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Leucyl-phenylalanine amide | C15H23N3O2 | CID 3082491 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal Protective Equipment (PPE) & Handling Guide: H-Leu-Phe-NH2 HCl
Executive Summary & Risk Profile
H-Leu-Phe-NH2 HCl is a synthetic dipeptide amide hydrochloride salt. While often categorized under "general research chemicals," treating it with casual familiarity is a procedural error. As a bioactive substrate (often used in protease assays), it possesses inherent biological activity. Furthermore, the hydrochloride counter-ion renders the compound hygroscopic and potentially acidic upon contact with mucosal membranes.
This guide moves beyond generic MSDS recommendations to provide a field-validated operational workflow. The primary risks are inhalation sensitization (a silent, cumulative risk with peptides) and hydrolytic acidity (due to the HCl moiety).
Risk Assessment Matrix
| Hazard Category | Specific Risk Source | Severity | Mitigation Strategy |
| Physical | Fine particulate dust | Moderate | Static control & Engineering controls (Fume Hood) |
| Chemical | HCl Salt (Acidic hydrolysis) | Low/Mod | Moisture exclusion & Nitrile barrier protection |
| Biological | Bioactive Peptide Sequence | Unknown* | Universal Precautions (Treat as sensitizer) |
*Note: "Unknown" in research toxicology dictates that the substance be handled as if it is a potent sensitizer until proven otherwise.
Personal Protective Equipment (PPE) Standards
Compliance Reference: OSHA 29 CFR 1910.132 (General Requirements)[1][2]
The following PPE ensemble is the minimum requirement for handling solid H-Leu-Phe-NH2 HCl.
A. Respiratory Protection (The Primary Barrier)
Do not rely on N95 masks for weighing operations.
-
Requirement: All open-vessel handling (weighing, transfer) must occur inside a certified Chemical Fume Hood or Biological Safety Cabinet (Class II, Type B2) .
-
Why: Peptide salts are often lyophilized, resulting in low-density, electrostatic "fluffy" powders that easily aerosolize. An N95 mask does not protect against ocular exposure to these micro-particulates.
B. Dermal Protection (Hand & Body)
-
Gloves: Nitrile (Minimum thickness: 0.11 mm / 4 mil).
-
Protocol: Inspect for micro-tears before donning. Change immediately if splashed.
-
Avoid: Latex (high allergy risk complicates sensitization monitoring).
-
-
Lab Coat: High-neck, long-sleeved, buttoned. Cotton/Poly blend is sufficient; Tyvek is only necessary for spill cleanup >10g.
C. Ocular Protection[2][3]
-
Standard: ANSI Z87.1 certified safety glasses with side shields.
-
Enhanced: If dissolving in volatile organic solvents (e.g., TFA, HFIP) or generating aerosols (sonication), use indirect-vent goggles .
Operational Workflow: Weighing & Solubilization
This protocol is designed to eliminate static-induced spills and ensure precise concentration.
Step-by-Step Protocol
1. Preparation & Static Control
-
Equilibrate the vial to room temperature before opening. Opening a cold vial causes condensation, hydrolyzing the HCl salt and turning the powder into a sticky gum.
-
Place an ionizing fan or anti-static gun near the balance if humidity is <30%.
2. The "Closed-Transfer" Weighing Method
-
Do not use a spatula to scoop directly from the stock vial if possible.
-
Technique:
-
Tare the destination vessel (e.g., scintillation vial).
-
Gently tap the stock vial to loosen the solid.
-
Invert and tap the stock vial to dispense directly into the destination vessel.
-
Reasoning: This prevents cross-contamination of the stock source.
-
3. Solubilization Strategy
-
Challenge: The hydrophobic residues (Leu, Phe) compete with the hydrophilic HCl salt.
-
Solvent Choice:
-
Primary: Deionized Water (The HCl salt usually aids solubility here).
-
Rescue: If turbidity persists, add DMSO (Dimethyl sulfoxide) dropwise.
-
Avoid: Basic buffers (PBS) initially. Neutralizing the HCl immediately can cause the free base peptide to precipitate. Dissolve in water/DMSO first, then dilute into buffer.
-
Logical Workflow Visualization
The following diagram illustrates the decision hierarchy for handling this substance, ensuring safety checks are integrated into the workflow.
Caption: Operational logic flow for handling H-Leu-Phe-NH2 HCl, emphasizing moisture control and engineering checks.
Disposal & Decontamination
Compliance Reference: EPA Resource Conservation and Recovery Act (RCRA)
Waste Segregation
| Waste Type | Classification | Disposal Method |
| Solid Waste | Hazardous Chemical Waste | Collect in a dedicated solid waste drum. Do not throw in regular trash; peptide dust is a sensitizer. |
| Liquid Waste | Chemical Waste (Aqueous/Organic) | Segregate based on the solvent used (e.g., Halogenated if DCM/TFA used; Non-halogenated if DMSO/Water). |
| Sharps/Glass | Contaminated Sharps | Biohazard/Sharps container if needle used; Glass waste if pipettes used. |
Decontamination of Workspace
-
Wipe Down: Use a 10% bleach solution or a dedicated detergent (e.g., Alconox) followed by 70% Ethanol.
-
Note: Bleach oxidizes peptide bonds, effectively destroying bioactivity.
-
-
Verification: Visually inspect for white residue (salt deposits).
Emergency Response
-
Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention (suspect sensitization).
-
Skin Contact: Wash with soap and copious amounts of water for 15 minutes. The HCl component may cause minor stinging; do not use vinegar or other acids to "neutralize."
-
Eye Contact: Flush for 15 minutes at an eyewash station. Hold eyelids open.
References
-
Occupational Safety and Health Administration (OSHA). (n.d.).[3] Personal Protective Equipment - General Requirements (29 CFR 1910.132). United States Department of Labor.[3] [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US). [Link]
-
PubChem. (n.d.).[4] Compound Summary for CID 70633701, H-Phe-Leu-OBzl.HCl (Structurally Related Dipeptide).[4] National Center for Biotechnology Information. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
